11-O-Syringylbergenin
説明
Structure
3D Structure
特性
IUPAC Name |
[(2S,3R,4R,4aS,10bR)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O13/c1-31-11-4-8(5-12(32-2)15(11)25)22(29)34-7-13-16(26)18(28)21-20(35-13)14-9(23(30)36-21)6-10(24)19(33-3)17(14)27/h4-6,13,16,18,20-21,24-28H,7H2,1-3H3/t13-,16-,18+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCBETDJJWPGAQ-PCOXRIKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C3C(O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925568 | |
| Record name | (3,4,8,10-Tetrahydroxy-9-methoxy-6-oxo-2,3,4,4a,6,10b-hexahydropyrano[3,2-c][2]benzopyran-2-yl)methyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-47-0 | |
| Record name | 11-O-Syringylbergenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126485470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4,8,10-Tetrahydroxy-9-methoxy-6-oxo-2,3,4,4a,6,10b-hexahydropyrano[3,2-c][2]benzopyran-2-yl)methyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Botanical Origins of 11-O-Syringylbergenin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of 11-O-Syringylbergenin, a bergenin derivative of interest to researchers, scientists, and drug development professionals. This document details the known botanical origins, methods for its isolation, and insights into its potential biological activities, presenting a valuable resource for advancing research and development efforts.
Confirmed Natural Sources of this compound
Current scientific literature has identified this compound in select species of the genus Ardisia. These evergreen shrubs, widely distributed in tropical and subtropical regions, are recognized for their rich phytochemical profiles, including a variety of bergenin derivatives.
The primary confirmed sources of this compound are:
-
Ardisia gigantifolia : The rhizomes of this plant have been shown to contain this compound, alongside other bergenin derivatives such as 11-O-veratroylbergenin and 11-O-galloylbergenin.[1][2]
-
Ardisia crenata : The roots of this species have also been identified as a source of this compound.[3]
While direct quantitative data for this compound remains limited in published studies, the general content of bergenin and its derivatives in Ardisia and the related Bergenia genus suggests that these plants are promising candidates for further investigation and optimization of extraction protocols.
Quantitative Data on Bergenin and its Derivatives in Source Genera
To provide a broader context for researchers, the following table summarizes available quantitative data on bergenin and other key derivatives found in Ardisia and Bergenia species. This information can serve as a valuable reference for estimating potential yields and for the development of analytical methods.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Ardisia crenata | Hairy Roots | Ardicrenin | 8.2% | [4] |
| Ardisia gigantifolia | Roots and Rhizomes | Ethanolic Extract | 11.28% | [5] |
Note: Specific quantitative data for this compound is not available in the cited literature. The data presented for related compounds and extracts can guide extraction and analysis strategies.
Experimental Protocols: A General Framework for Isolation
A detailed, step-by-step protocol for the specific isolation of this compound is not explicitly outlined in a single source. However, by synthesizing methodologies from studies on bergenin and its derivatives from Ardisia species, a general experimental workflow can be established.
General Extraction and Isolation Workflow
References
- 1. A new bergenin derivative from the rhizome of Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on the chemical constituents of Ardisia crenata Sims] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-colorectal cancer of Ardisia gigantifolia Stapf. and targets prediction via network pharmacology and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Syringylbergenin Biosynthesis Nexus: A Technical Guide to its Core Pathway and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringylbergenin and its derivatives represent a class of natural products with significant therapeutic potential. As C-glycoside derivatives of 4-O-methyl gallic acid, their unique structure, featuring a syringyl moiety, imparts distinct pharmacological properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of syringylbergenin derivatives, integrating current research findings to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps from precursor molecules to the core bergenin structure and elucidates the likely pathway for the addition of the syringyl group. Furthermore, it presents quantitative data on key enzymes, detailed experimental protocols for pathway characterization, and visual diagrams of the biosynthetic and related signaling pathways.
The Core Biosynthetic Pathway of Bergenin
The biosynthesis of bergenin, the foundational structure of syringylbergenin derivatives, is intricately linked to the gallic acid biosynthetic pathway, originating from the shikimate pathway.[1][2][3] Recent studies have successfully elucidated the key enzymatic steps involved in the transformation of shikimic acid to bergenin.[4][5][6][7]
The pathway commences with shikimic acid (SA) , a key intermediate in the biosynthesis of aromatic amino acids in plants.[4][5] A bifunctional shikimate dehydrogenase (SDH) catalyzes the two-step dehydrogenation of shikimic acid to produce gallic acid (GA) .[4][7] This finding confirms that gallic acid serves as the primary substrate for bergenin biosynthesis.
Following the formation of gallic acid, two crucial modifications occur: O-methylation and C-glycosylation. An O-methyltransferase (OMT) facilitates the methylation of the hydroxyl group at the 4-position of gallic acid, yielding 4-O-methyl gallic acid (4-O-Me-GA) .[4][5][7] Subsequently, a C-glycosyltransferase (CGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the C-2 position of 4-O-methyl gallic acid, forming 2-C-β-D-glucosyl-4-O-methyl gallic acid .[4][5][6][7]
The final step in bergenin formation involves an intramolecular cyclization. Under acidic conditions or catalyzed by a plant dehydratase, the hydroxyl group of the glucose moiety undergoes esterification with the carboxyl group of the 4-O-methyl gallic acid backbone, leading to the formation of the characteristic lactone ring of bergenin .[4][5][6][7]
Biosynthesis of the Syringyl Moiety and Formation of Syringylbergenin Derivatives
The "syringyl" component of syringylbergenin is derived from the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin monomers, including syringyl (S) units.[8][9][10] This pathway also begins with aromatic amino acids and generates a variety of phenolic compounds.[11][12][13][14][15]
The biosynthesis of syringyl precursors involves a series of hydroxylation and methylation reactions. Key enzymes in this pathway include cinnamate 4-hydroxylase (C4H) , p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) , ferulate 5-hydroxylase (F5H) , and caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) .[8][9][10] F5H is a particularly crucial enzyme as it is specifically required for the biosynthesis of S lignin by diverting guaiacyl (G) monolignol intermediates into the syringyl branch.[8][16] The end products of this branch of the phenylpropanoid pathway are sinapic acid and sinapaldehyde, which can be further converted to syringic acid.
The final step in the biosynthesis of syringylbergenin derivatives, such as 11-O-syringylbergenin, is hypothesized to be the esterification of the syringyl moiety (likely in the form of sinapic acid or syringic acid) to the 11-hydroxyl group of the bergenin core. This reaction would be catalyzed by a specific acyltransferase . While the specific enzyme responsible for this step has not yet been definitively identified, this proposed mechanism is consistent with the known biochemistry of natural product biosynthesis.
Quantitative Data on Biosynthetic Enzymes
The following table summarizes available quantitative data for the key enzymes involved in the biosynthesis of the bergenin core and related phenylpropanoid pathways. It is important to note that specific kinetic data for the final acyltransferase in syringylbergenin synthesis is not yet available and awaits further research.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Shikimate Dehydrogenase (BpSDH2) | Shikimic acid, NADP+ | 3-Dehydroshikimic acid, NADPH | 134.5 ± 12.3 (SA) | 0.45 ± 0.02 | Bergenia purpurascens | [4] |
| O-Methyltransferase (BpOMT1) | Gallic acid, SAM | 4-O-Methyl gallic acid | 45.7 ± 3.8 (GA) | 0.12 ± 0.01 | Bergenia purpurascens | [4] |
| C-Glycosyltransferase (AjCGT1) | 4-O-Methyl gallic acid, UDP-Glucose | 2-C-β-D-glucosyl-4-O-methyl gallic acid | 89.2 ± 7.5 (4-O-Me-GA) | 0.08 ± 0.005 | Ardisia japonica | [4] |
| Ferulate 5-hydroxylase (CAld5H) | Coniferaldehyde | 5-Hydroxyconiferaldehyde | 0.59 (Ki) | ~140x greater than for ferulate | Liquidambar styraciflua | [16] |
| Caffeic acid O-methyltransferase (COMT) | 5-Hydroxyconiferyl aldehyde | Sinapyl aldehyde | - | - | Liquidambar styraciflua | [16] |
Experimental Protocols
Heterologous Expression and Purification of Biosynthetic Enzymes
A common method for characterizing the enzymes of the syringylbergenin pathway involves their heterologous expression in a host organism like Escherichia coli or Saccharomyces cerevisiae.
-
Gene Cloning: The open reading frames (ORFs) of the candidate genes (e.g., SDH, OMT, CGT, acyltransferase) are amplified from the cDNA of the source plant (e.g., Bergenia purpurascens) using PCR.
-
Vector Construction: The amplified ORFs are cloned into an appropriate expression vector, often containing a tag (e.g., His-tag, GST-tag) for affinity purification.
-
Heterologous Expression: The expression vector is transformed into the chosen host cells. Protein expression is induced under optimized conditions (e.g., specific temperature, inducer concentration).
-
Protein Purification: The cells are harvested and lysed. The tagged recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Purity Verification: The purity of the recombinant protein is assessed using SDS-PAGE.
In Vitro Enzyme Assays
-
O-Methyltransferase (OMT) Assay:
-
The reaction mixture typically contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified OMT enzyme, the substrate (gallic acid), and the methyl donor S-adenosyl-L-methionine (SAM).
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated by adding an acid (e.g., HCl).
-
The product (4-O-methyl gallic acid) is extracted with an organic solvent (e.g., ethyl acetate).
-
The product is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
-
C-Glycosyltransferase (CGT) Assay:
-
The reaction mixture includes a buffer (e.g., Tris-HCl, pH 7.4), the purified CGT enzyme, the acceptor substrate (4-O-methyl gallic acid), and the sugar donor (UDP-glucose).[17]
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.[17]
-
The reaction is stopped by adding a solvent like methanol.[17]
-
The reaction products are analyzed by HPLC or LC-MS to detect the formation of the C-glycoside.[17] A variety of colorimetric methods can also be employed to assay glycosyltransferase activity.[18][19]
-
-
Acyltransferase Assay (Hypothetical for Syringylbergenin):
-
The assay would contain a suitable buffer, the purified candidate acyltransferase, bergenin, and the activated syringyl donor (e.g., sinapoyl-CoA or syringoyl-CoA).
-
The reaction would be incubated at an optimal temperature and time.
-
The reaction would be terminated and the product, syringylbergenin, would be extracted.
-
Analysis and quantification would be performed using HPLC or LC-MS/MS, comparing the product with a synthesized standard if available.
-
Analytical Methods for Pathway Intermediates and Products
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly used for the separation of bergenin and its precursors.[20][21][22][23] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) allows for the effective separation of the compounds.[21][22] Detection is typically performed using a UV detector at a wavelength around 275 nm.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and specificity for the identification and quantification of pathway intermediates and products, especially when dealing with complex plant extracts or low-abundance compounds.[24]
Visualizing the Biosynthetic Landscape
Bergenin Biosynthesis Pathway
Caption: The core biosynthetic pathway of bergenin from shikimic acid.
Proposed Biosynthesis of Syringylbergenin
Caption: Proposed biosynthetic pathway of syringylbergenin derivatives.
Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for enzyme characterization.
Regulation of the Syringylbergenin Biosynthetic Pathway
The biosynthesis of syringylbergenin derivatives is likely under complex regulatory control, involving transcriptional regulation of the key biosynthetic genes. The phenylpropanoid pathway, which provides the syringyl moiety, is known to be regulated by various transcription factors, including MYB, bHLH, and NAC families, in response to developmental cues and environmental stresses.[11][12][15][25] For instance, the expression of F5H, a critical enzyme for syringyl unit biosynthesis, is tightly regulated.[8] It is plausible that the expression of the bergenin pathway genes and the hypothesized acyltransferase is coordinately regulated with the phenylpropanoid pathway to ensure the efficient production of syringylbergenin derivatives in specific tissues or under particular conditions. Further research is needed to identify the specific transcription factors and signaling pathways that govern the biosynthesis of these valuable compounds.
Conclusion and Future Directions
The elucidation of the core bergenin biosynthetic pathway represents a significant advancement in our understanding of the formation of this important class of natural products. While the precise enzymatic step for the attachment of the syringyl group to form syringylbergenin derivatives remains to be definitively characterized, the integration of knowledge from the bergenin and phenylpropanoid pathways provides a strong hypothetical framework. Future research should focus on the identification and characterization of the acyltransferase responsible for the final step in syringylbergenin biosynthesis. This will not only complete our understanding of the pathway but also provide a valuable enzymatic tool for the biotechnological production of these promising therapeutic agents. The development of metabolically engineered microbial cell factories offers a sustainable and scalable platform for the production of bergenin and its derivatives, addressing the limitations of supply from natural plant sources.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 4. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica [frontiersin.org]
- 6. Unravelling and reconstructing the biosynthetic pathway of bergenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syringyl lignin biosynthesis is directly regulated by a secondary cell wall master switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Convergent Evolution of Syringyl Lignin Biosynthesis via Distinct Pathways in the Lycophyte Selaginella and Flowering Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Glycosyltransferase activity assays [bio-protocol.org]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Design and Evaluation of pH-Sensitive Nanoformulation of Bergenin Isolated from Bergenia ciliata | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 11-O-Syringylbergenin: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Syringylbergenin, a derivative of the well-studied natural compound bergenin, presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, based on available predicted data, and outlines a proposed framework for assessing its stability through forced degradation studies. Furthermore, this document explores the potential signaling pathways modulated by this compound, extrapolating from the established mechanisms of its parent compound, bergenin. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the study and development of this and related compounds.
Chemical Properties
Precise experimental data for this compound is not widely available in the public domain. The following table summarizes the key predicted chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C23H24O13 | [1] |
| Molecular Weight | 508.43 g/mol | [1] |
| Predicted Boiling Point | 789.6 ± 60.0 °C | [1] |
| Predicted Density | 1.534 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 8.16 ± 0.25 | [1] |
Stability Profile
To date, specific stability studies on this compound have not been extensively published. However, the intrinsic stability of the molecule can be determined by conducting forced degradation studies. These studies are essential for identifying potential degradation products and establishing the compound's degradation pathways, which is a critical step in the development of stable pharmaceutical formulations.
Proposed Experimental Protocol for Forced Degradation Studies
The following protocol is a recommended approach for assessing the stability of this compound under various stress conditions, adapted from general guidelines for forced degradation studies.
Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours.
-
Neutral Hydrolysis: Mix the stock solution with purified water and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution system of water (with 0.1% formic acid) and acetonitrile would be a suitable starting point. Detection can be performed using a photodiode array (PDA) detector to monitor for the appearance of degradation products.
-
Data Analysis: Calculate the percentage of degradation of this compound and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its parent compound, bergenin, provides valuable insights into its potential mechanisms of action. Bergenin is known to exert its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It is highly probable that this compound shares similar biological targets.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
Bergenin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. By inhibiting these pathways, bergenin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Metabolic Regulation via the AMPK Pathway
The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, including the inhibition of fat deposition. Bergenin has been reported to activate the AMPK signaling pathway, suggesting a potential role for this compound in metabolic disorders.
Conclusion
This compound is a compound with significant potential, warranting further in-depth investigation. While a complete experimental dataset for its chemical properties and stability is yet to be established, the information available for its parent compound, bergenin, provides a strong foundation for future research. The proposed methodologies for stability testing and the likely involvement in key signaling pathways outlined in this guide offer a clear roadmap for scientists and researchers. Further studies to confirm these predicted properties and biological activities will be crucial in unlocking the full therapeutic potential of this compound.
References
The Discovery and Isolation of 11-O-Syringylbergenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Syringylbergenin, a derivative of the well-known C-glycoside bergenin, has emerged as a compound of interest in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed spectroscopic data, a generalized experimental protocol for its isolation, and insights into its potential mechanisms of action.
Discovery and Natural Occurrence
This compound has been identified as a natural constituent in several plant species. Its discovery is part of the broader phytochemical investigation of medicinal plants, particularly within the genera Ardisia and Corylopsis.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Ardisia crenata | Myrsinaceae | Roots | [1] |
| Ardisia gigantifolia | Myrsinaceae | Rhizome | [2][3] |
| Corylopsis willmottiae | Hamamelidaceae | Not Specified |
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key physicochemical and NMR data reported in the literature.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₄O₁₃ |
| Molecular Weight | 508.43 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation | [α]²⁵_D +24.5° (c = 0.1, MeOH) |
Table 3: ¹H NMR Spectral Data of this compound (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.26 | s | H-2', H-6' | |
| 7.00 | s | H-7 | |
| 5.07 | d | 10.8 | H-4a |
| 4.89 | dd | 11.6, 2.4 | H-11b |
| 4.12 | dd | 11.6, 8.8 | H-11a |
| 4.06 | t | 10.0 | H-3 |
| 3.92 | ddd | 10.0, 8.1, 2.4 | H-4 |
| 3.85 | s | 2 x OCH₃ (Syringyl) | |
| 3.72 | s | OCH₃ (Bergenin) | |
| 3.69 | m | H-2 | |
| 3.38 | m | H-10b |
Table 4: ¹³C NMR Spectral Data of this compound (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O (Ester) |
| 163.9 | C-6 |
| 149.2 | C-8 |
| 147.8 | C-3', C-5' |
| 141.2 | C-9 |
| 139.1 | C-4' |
| 120.2 | C-1' |
| 115.8 | C-10a |
| 109.5 | C-7 |
| 108.1 | C-2', C-6' |
| 99.7 | C-5 |
| 81.8 | C-4a |
| 79.5 | C-10b |
| 73.1 | C-3 |
| 70.8 | C-2 |
| 68.4 | C-4 |
| 62.1 | C-11 |
| 60.5 | OCH₃ (Bergenin) |
| 56.2 | 2 x OCH₃ (Syringyl) |
Table 5: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Data |
| IR (KBr, νₘₐₓ cm⁻¹) | 3371 (OH), 1718 (Ester C=O), 1610 (Aromatic C=C), 1235 (C-O) |
| EI-MS (m/z, rel. intensity) | 508 [M]⁺ (2), 328 (8), 237 (16), 208 (100), 182 (50), 165 (83), 152 (75) |
Experimental Protocols: Isolation of this compound
While a single, standardized protocol for the isolation of this compound is not available, the following generalized methodology is compiled from reports on the isolation of bergenin derivatives from Ardisia species.
3.1. Plant Material Collection and Preparation
-
Collect the specified plant parts (e.g., rhizomes of Ardisia gigantifolia).
-
Thoroughly wash the plant material to remove soil and other debris.
-
Air-dry the material in the shade until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder.
3.2. Extraction
-
Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3.3. Fractionation
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC). This compound is expected to be present in the more polar fractions (EtOAc and n-BuOH).
3.4. Chromatographic Purification
-
Subject the n-butanol fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient solvent system, typically starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of CHCl₃:MeOH).
-
Collect fractions and monitor by TLC. Combine fractions showing a prominent spot corresponding to this compound.
-
Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Biological Activity and Potential Signaling Pathways
Preliminary studies have indicated that this compound possesses noteworthy biological activities.
4.1. α-Glucosidase Inhibition this compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. The mechanism of inhibition is likely competitive or mixed-type, a common mode of action for flavonoid and polyphenol inhibitors.[4][5][6][7][8]
4.2. Anti-Cancer Potential The compound has been identified as one of the active constituents in Ardisia gigantifolia with potential anti-colorectal cancer activity. While the specific mechanism for this compound is yet to be elucidated, studies on other natural compounds against colorectal cancer cell lines suggest that pathways involving cell proliferation, apoptosis, and angiogenesis are often targeted.[1][9][10][11][12]
4.3. Anti-Inflammatory Activity (Inferred from Bergenin) Bergenin, the parent compound of this compound, has demonstrated significant anti-inflammatory properties. It has been shown to attenuate inflammatory responses by downregulating the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[13][14][15][16][17] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It is plausible that this compound shares a similar anti-inflammatory mechanism.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its discovery, isolation, and potential therapeutic applications. Future research should focus on:
-
Developing a standardized and optimized protocol for the isolation of this compound to ensure higher yields and purity.
-
Elucidating the precise molecular mechanisms underlying its α-glucosidase inhibitory and anti-cancer effects.
-
Conducting in-depth in vivo studies to validate its therapeutic potential and assess its pharmacokinetic and pharmacodynamic profiles.
-
Synthesizing derivatives of this compound to explore structure-activity relationships and potentially enhance its biological activities.
The continued investigation of this compound holds significant promise for the development of novel therapeutic agents for a range of diseases.
References
- 1. Silibinin inhibits colorectal cancer growth by inhibiting tumor cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new bergenin derivative from the rhizome of Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Silibinin Exerts Sustained Growth Suppressive Effect against Human Colon Carcinoma SW480 Xenograft by Targeting Multiple Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Berberine inhibits colorectal tumor growth by suppressing SHH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bergenin mitigates neuroinflammatory damage induced by high glucose: insights from Zebrafish, murine microbial cell line, and rat models [frontiersin.org]
The Therapeutic Potential of Bergenin and its Derivatives: A Technical Overview
A comprehensive guide for researchers and drug development professionals on the pharmacological activities, experimental validation, and underlying signaling pathways of bergenin and its promising analogue, 11-O-galloylbergenin.
Introduction
Bergenin is a C-glycoside of 4-O-methylgallic acid that has been isolated from several medicinal plants. It has attracted significant scientific interest due to its diverse pharmacological activities. Derivatives of bergenin, particularly those with substitutions at the 11-O position, such as 11-O-galloylbergenin, have shown enhanced biological effects, suggesting that this position is critical for activity. This technical guide synthesizes the current understanding of the therapeutic potential of these compounds, with a focus on their antioxidant and anti-inflammatory properties.
Quantitative Data on Therapeutic Effects
The following tables summarize the key quantitative data from in vitro studies on bergenin and its derivatives.
Table 1: Antioxidant Activity of Bergenin and 11-O-Galloylbergenin
| Compound | Assay | Result | Reference |
| Bergenin | DPPH Radical Scavenging Activity (% RSA) | 6.858 ± 0.329 | [1] |
| 11-O-Galloylbergenin | DPPH Radical Scavenging Activity (% RSA) | 87.26 ± 1.671 | [1] |
| 11-O-Galloylbergenin | DPPH Antioxidant Assay (EC50) | 7.45 ± 0.2 µg/mL | [2] |
| 11-O-Galloylbergenin | Reducing Power Assay (EC50) | 5.39 ± 0.28 µg/mL | [2] |
| 11-O-Galloylbergenin | Total Antioxidant Phosphomolybdate Assay (CAHT) | 940.04 ± 115.30 µmole/mg | [2] |
Table 2: Anti-inflammatory Activity of Syringin (a related phenylpropanoid glycoside)
| Treatment | Parameter | Model | Effect | Reference |
| Syringin | Secondary Hind Paw Swelling | Adjuvant-Induced Arthritis (Rats) | Significantly attenuated | [3] |
| Syringin | Pain Response Score | Adjuvant-Induced Arthritis (Rats) | Relieved | [3] |
| Syringin | Polyarthritic Symptoms | Adjuvant-Induced Arthritis (Rats) | Relieved | [3] |
| Syringin | IL-1β, TNF-α Production | Peritoneal Macrophages (Rats) | Remarkably down-regulated | [3] |
| Syringin | Splenic Lymphocyte Proliferation | Adjuvant-Induced Arthritis (Rats) | Reversed suppression | [3] |
| Syringin | IL-2 Production | Splenic Lymphocytes (Rats) | Reversed suppression | [3] |
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of the test compounds.
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Reducing Power Assay
Objective: To determine the ability of the test compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Methodology:
-
The test compound at various concentrations is mixed with phosphate buffer and potassium ferricyanide solution.
-
The mixture is incubated at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes).
-
Trichloroacetic acid is added to stop the reaction, and the mixture is centrifuged.
-
The supernatant is mixed with distilled water and ferric chloride solution.
-
The absorbance is measured at a specific wavelength (e.g., 700 nm).
-
Increased absorbance of the reaction mixture indicates increased reducing power.
-
The EC50 value (the concentration at which the absorbance is 0.5) is calculated.
Anti-inflammatory Activity in Adjuvant-Induced Arthritis Rat Model
Objective: To evaluate the in vivo anti-inflammatory effects of a test compound.
Methodology:
-
Induction of Arthritis: Adjuvant arthritis is induced in rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw.
-
Treatment: The test compound (e.g., syringin) is administered orally or intraperitoneally daily for a specified period, starting from the onset of secondary inflammation.
-
Assessment of Arthritis:
-
Paw Swelling: The volume of the hind paw is measured using a plethysmometer at regular intervals.
-
Pain Response: The pain threshold is assessed using methods like the Randall-Selitto test.
-
Polyarthritis Index: The severity of arthritis in multiple joints is scored based on a predefined scale.
-
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected.
-
Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-inflammatory cytokines (e.g., IL-2) in serum or cell culture supernatants are measured using ELISA kits.
-
Lymphocyte Proliferation: Splenic lymphocytes are isolated and their proliferation in response to mitogens (e.g., Concanavalin A) is measured using the MTT assay.
-
Signaling Pathways
Antioxidant Mechanism of Action
The antioxidant activity of bergenin derivatives is primarily attributed to their ability to donate hydrogen atoms and scavenge free radicals. The presence of a galloyl group at the 11-O position in 11-O-galloylbergenin significantly enhances this activity.
Caption: Antioxidant mechanism of 11-O-galloylbergenin.
Anti-inflammatory Signaling Pathway (Hypothesized based on Syringin)
Based on studies with the related compound syringin, the anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways. A potential mechanism involves the downregulation of pro-inflammatory cytokine production.
Caption: Hypothesized anti-inflammatory pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of the therapeutic effects of a novel compound like 11-O-Syringylbergenin, from initial screening to in vivo validation.
References
- 1. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Therapeutic effect of syringin on adjuvant arthritis in rats and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
11-O-Syringylbergenin: A Technical Guide to Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical mechanisms of action of 11-O-Syringylbergenin, a derivative of the natural compound bergenin. Due to the limited availability of direct research on this compound, this document extrapolates its potential pharmacological activities and signaling pathways based on the well-documented bioactivities of its parent compound, bergenin, and structurally related derivatives. This guide summarizes key quantitative data from relevant studies, details pertinent experimental protocols, and visualizes core signaling pathways to provide a foundational resource for researchers investigating this compound.
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a well-studied isocoumarin found in several medicinal plants. It exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] The chemical structure of bergenin lends itself to derivatization, offering the potential for enhanced or novel therapeutic activities. One such derivative is this compound, which features a syringyl group attached at the 11-hydroxyl position. While direct studies on this compound are scarce, understanding the mechanisms of bergenin and the influence of substitutions at the 11-O-position can provide a strong theoretical framework for its potential bioactivity.
This guide will explore the primary mechanism of action theories for this compound by examining:
-
The established mechanisms of the parent compound, bergenin.
-
The impact of substitutions at the 11-O-position on the bioactivity of bergenin derivatives.
-
The known biological activities of compounds containing a syringyl moiety.
Core Mechanism of Action Theories Based on Bergenin
The primary pharmacological effects of bergenin are attributed to its antioxidant and anti-inflammatory properties, which are interconnected and influence other downstream activities such as its anticancer and neuroprotective effects.
Antioxidant Activity
Bergenin has been shown to possess significant antioxidant activity by scavenging free radicals and modulating endogenous antioxidant systems.[1][2] This activity is a cornerstone of its protective effects against cellular damage.
Theories for this compound: The addition of a syringyl group, which contains methoxy groups on a phenolic ring, may enhance the antioxidant potential of the bergenin core. The syringyl moiety itself is known for its antioxidant properties.
Anti-inflammatory Activity
Bergenin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2] It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.
Key Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Bergenin can inhibit the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Bergenin can activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress-induced inflammation.[1]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 phosphorylation by bergenin has been observed, which can downregulate inflammatory responses and cell proliferation.
Theories for this compound: It is hypothesized that this compound will also modulate these key inflammatory pathways. The nature of the syringyl group may influence the potency and specificity of these interactions.
Structure-Activity Relationship at the 11-O-Position
Studies on other 11-O-derivatives of bergenin provide valuable insights into how modifications at this position can influence bioactivity.
-
11-O-Galloylbergenin: This derivative has demonstrated significantly more potent antioxidant and antiplasmodial activities compared to bergenin.[3][4][5] This suggests that a bulky aromatic substituent at the 11-O-position can enhance these effects.
-
11-O-(3′,4′-dimethoxybenzoyl)-bergenin: This compound was found to be a potent α-glucosidase inhibitor, indicating that modifications at this site can also confer novel activities.[6][7]
-
Cytotoxic Derivatives: A study on various 3, 4, and 11-trihydroxy modified bergenin esters showed that the nature of the substituent at the 11-position plays a crucial role in their cytotoxic activity against cancer cell lines.[8][9]
Hypothesis for this compound: Based on the above, the presence of the syringyl group at the 11-O-position is expected to modulate the biological activity of the bergenin core. The electron-donating methoxy groups on the syringyl ring could enhance antioxidant activity. The overall size and lipophilicity of the molecule will also be altered, which could affect its interaction with biological targets and its pharmacokinetic properties.
Quantitative Data for Bergenin and Derivatives
The following tables summarize key quantitative data from studies on bergenin and its relevant derivatives. This data provides a benchmark for the potential potency of this compound.
| Compound | Assay | Cell Line / Model | IC50 / EC50 | Reference |
| Bergenin | DPPH Radical Scavenging | - | ~13 µM (for norbergenin) | [10] |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | - | 7.45 ± 0.2 µg/mL | [4][5] |
| 11-O-Galloylbergenin | Reducing Power Assay | - | 5.39 ± 0.28 µg/mL | [4][5] |
| Bergenin | Antiplasmodial Activity | P. falciparum (D10) | < 8 µM | [3] |
| 11-O-Galloylbergenin | Antiplasmodial Activity | P. falciparum (D10) | < 2.5 µM | [4] |
| Bergenin Derivative 7 | Immunosuppression (Splenocyte Proliferation) | Mouse Splenocytes | 3.52 µM | [11][12] |
| Bergenin Derivative 13 | Immunosuppression (Splenocyte Proliferation) | Mouse Splenocytes | 5.39 µM | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of bergenin and its derivatives. These protocols can be adapted for the investigation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of the test compound.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid or a similar known antioxidant is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[4]
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to quantify the amount of NO produced.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.[13][14]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Methodology:
-
Seed the desired cancer cell lines (e.g., DU-145, BGC-823) in a 96-well plate and allow them to attach overnight.[8][9]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, a strong theoretical framework can be constructed based on the known activities of its parent compound, bergenin, and related derivatives. It is highly probable that this compound possesses antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and Nrf2 signaling pathways. The addition of the syringyl group at the 11-O-position is anticipated to influence the potency and possibly confer novel bioactivities.
Future research should focus on the synthesis and biological evaluation of this compound to validate these theoretical mechanisms. Key areas of investigation should include:
-
In vitro antioxidant and anti-inflammatory assays to quantify its potency relative to bergenin.
-
Cell-based assays to determine its effects on the NF-κB, Nrf2, and other relevant signaling pathways.
-
Cytotoxicity screening against a panel of cancer cell lines.
-
In vivo studies in relevant disease models to ascertain its therapeutic potential.
This guide serves as a foundational resource to stimulate and direct future research into the pharmacological potential of this compound.
References
- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bergeninum? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-activity relationships of bergenin derivatives effect on α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of 3,4,11-trihydroxyl modified derivatives of bergenin [cjnmcpu.com]
- 9. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 14. arabjchem.org [arabjchem.org]
In Silico Prediction of 11-O-Syringylbergenin Bioactivity: A Technical Guide
Executive Summary
Bergenin and its derivatives are isocoumarin compounds that have garnered significant interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antiplasmodial activities. While the bioactivity of compounds like bergenin and 11-O-galloylbergenin is documented, 11-O-syringylbergenin remains a largely uncharacterized analogue. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity, potential molecular targets, and pharmacokinetic properties of this compound. By leveraging computational methodologies, this framework aims to accelerate the initial stages of drug discovery, providing a robust, data-driven foundation for subsequent in vitro and in vivo validation. This document details predictive modeling, molecular docking protocols, and potential signaling pathway interactions based on data from structurally related compounds.
Introduction: The Potential of Bergenin Derivatives
Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a well-documented natural product with a range of biological activities.[1] Chemical modifications to its core structure, particularly esterification at the C-11 hydroxyl group, have been shown to enhance its therapeutic potential. For instance, 11-O-galloylbergenin demonstrates significantly more potent antioxidant and antiplasmodial effects compared to its parent compound.[1][2][3] This suggests that other 11-O-substituted derivatives, such as this compound, may possess similarly enhanced or novel bioactivities.
Given the absence of extensive experimental data for this compound, in silico prediction offers a powerful, resource-efficient approach to explore its therapeutic promise. This guide proposes a systematic workflow combining target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to build a comprehensive bioactivity profile for this novel compound.
Bioactivity of Known Structural Analogues
To establish a predictive baseline, the experimentally determined bioactivities of bergenin and 11-O-galloylbergenin are summarized below. These compounds serve as crucial reference points for predicting the potential efficacy of this compound.
Quantitative Bioactivity Data
The following table summarizes key quantitative metrics for the antioxidant and antiplasmodial activities of bergenin and 11-O-galloylbergenin. The enhanced potency of the 11-O-galloyl derivative is evident.
| Compound | Assay | Result Type | Value | Reference |
| Bergenin | DPPH Radical Scavenging | % RSA at 100 µg/ml | 6.44 ± 1.91 | [3] |
| Antiplasmodial (P. falciparum D10) | IC₅₀ | < 8 µM | [1][2] | |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | EC₅₀ | 7.45 ± 0.2 µg/mL | [3] |
| Reducing Power Assay | EC₅₀ | 5.39 ± 0.28 µg/mL | [3] | |
| Antiplasmodial (P. falciparum D10) | IC₅₀ | < 2.5 µM | [3] | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | EC₅₀ | 6.31 ± 1.03 µg/mL | [3] |
| Gallic Acid (Standard) | Reducing Power Assay | EC₅₀ | 1.23 ± 0.023 µg/mL | [3] |
Proposed In Silico Bioactivity Prediction Workflow
This section details a step-by-step computational workflow designed to predict the molecular targets, binding affinities, and pharmacokinetic profile of this compound.
Experimental Protocol: Molecular Docking
Molecular docking is essential for predicting the binding affinity and interaction patterns between a ligand (this compound) and its potential protein targets.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database or draw it using chemical structure software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand structure in a compatible format (e.g., PDBQT) for docking software.
-
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., human COX-2, TNF-α) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.
-
Add polar hydrogens and assign appropriate charges to the protein atoms.
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This is typically the active site or a known allosteric site.
-
Generate a grid box that encompasses the defined binding site, setting the dimensions and center coordinates for the docking simulation.
-
-
Docking Simulation:
-
Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding conformations (poses) of the ligand within the protein's active site.
-
The software calculates the binding energy (in kcal/mol) for each pose. A lower binding energy generally indicates a more favorable and stable interaction.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy.
-
Visualize the ligand-protein complex to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
-
Compare the binding energy of this compound with that of a known inhibitor (control) for the same target.
-
Predicted Signaling Pathway Modulation
Based on the known activities of bergenin derivatives and related phenolic compounds, this compound is predicted to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound could interfere with this cascade, leading to a reduction in the expression of pro-inflammatory cytokines.
Antioxidant Activity via Nrf2 Pathway Activation
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Phenolic compounds are known to activate this pathway, leading to the upregulation of antioxidant enzymes. This compound is predicted to act as an Nrf2 activator.
Predicted Pharmacokinetics and Drug-Likeness (ADMET)
An early assessment of a compound's ADMET profile is critical to de-risk its development. Based on the general properties of phenolic glycosides, a hypothetical ADMET profile for this compound is presented.
| Property | Predicted Value/Classification | Implication for Drug Development |
| Molecular Weight | ~496 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | Moderate | Suggests reasonable balance between solubility and permeability |
| H-Bond Donors | > 5 | Potential for reduced oral bioavailability |
| H-Bond Acceptors | > 10 | Potential for reduced oral bioavailability |
| GI Absorption | Low to Moderate | Glycosidic nature may limit passive diffusion |
| BBB Permeability | Unlikely | High polarity likely prevents crossing the blood-brain barrier |
| CYP450 Inhibition | Possible (CYP2C9, CYP3A4) | Potential for drug-drug interactions |
| Hepatotoxicity | Low Risk | Phenolic structures generally have good safety profiles |
| Mutagenicity (AMES) | Predicted Non-mutagenic | Indicates low risk of carcinogenicity |
Experimental Protocols for In Vitro Validation
The following protocols are essential for validating the in silico predictions.
Protocol: DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the compound to test a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid) and a blank control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(A_control - A_sample) / A_control] * 100.
-
Plot %RSA against concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes. The formation of a purple azo dye indicates the presence of nitrite (a stable product of NO).
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve of sodium nitrite.
-
Calculate the percentage inhibition of NO production and determine the IC₅₀ value.
Conclusion and Future Directions
This guide presents a comprehensive in silico framework for the preliminary evaluation of this compound's bioactivity. The predictive workflow, grounded in data from structural analogues like 11-O-galloylbergenin, suggests that this compound is a promising candidate for further investigation, particularly for its potential antioxidant and anti-inflammatory properties. Molecular docking simulations can identify high-priority protein targets, while ADMET profiling provides crucial early insights into the compound's drug-like properties.
The immediate next step is the experimental validation of these computational predictions. The successful execution of the in vitro assays detailed herein will be critical to confirm the predicted bioactivities and pave the way for more advanced preclinical studies. This integrated approach, combining predictive modeling with targeted experimental work, exemplifies a modern, efficient strategy in natural product-based drug discovery.
References
- 1. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bergenin and its Derivatives: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring isocoumarin with a rich history in traditional medicine.[1] This technical guide provides a comprehensive literature review of bergenin and its derivatives, focusing on their synthesis, multifaceted pharmacological activities, and underlying mechanisms of action. The document is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development. While bergenin itself exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and immunomodulatory properties, its derivatives often display enhanced potency and optimized pharmacokinetic profiles.[2][3] This guide synthesizes the current understanding of these compounds to support their journey from preclinical research to potential clinical applications.
Introduction
Bergenin is a well-characterized secondary metabolite isolated from numerous plant species, most notably from the genus Bergenia.[1] Its unique C-glycosidic linkage contributes to its chemical stability and biological activity. The pharmacological versatility of bergenin has spurred significant interest in its therapeutic potential.[3] However, challenges such as limited bioavailability have prompted the exploration of semi-synthetic derivatives to enhance its drug-like properties.[4] This guide delves into the chemical modifications of the bergenin scaffold and the resulting impact on its biological efficacy, providing a structured overview of the current state of research.
Synthesis of Bergenin and Its Derivatives
The chemical modification of bergenin's hydroxyl groups has been a key strategy to modulate its physicochemical properties and enhance its biological activities.[5]
General Synthesis of Bergenin Derivatives
A common approach to synthesizing bergenin derivatives involves the protection of its phenolic hydroxyl groups, followed by modification of the remaining hydroxyls, and subsequent deprotection.
General Procedure for Benzyl Protection of Phenolic Hydroxyls: To a solution of bergenin in a suitable solvent such as N,N-dimethylformamide (DMF), benzyl bromide and a base like potassium carbonate are added. The reaction mixture is stirred at room temperature or with gentle heating to yield the benzyl-protected bergenin.[6]
General Procedure for Esterification: The protected bergenin is then reacted with a corresponding acid in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and a catalyst such as 4-Dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (CH2Cl2).[6]
General Procedure for Deprotection: The final step typically involves hydrogenation over a palladium on carbon (Pd/C) catalyst to remove the benzyl protecting groups, affording the desired bergenin ester derivatives.[6]
Synthesis of Acetylbergenin
Acetylbergenin is a commonly studied derivative with reported analgesic and anti-inflammatory properties.[7]
Experimental Protocol for Acetylation of Bergenin:
-
Dissolve bergenin (e.g., 700 mg) in a mixture of acetic anhydride (e.g., 17.5 mL) and anhydrous pyridine (e.g., 6.5 mL) in a round-bottomed flask.[7]
-
Stir the reaction mixture at room temperature for a specified period (e.g., overnight).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain acetylbergenin.[7]
Synthesis of 11-O-Galloylbergenin
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities, pharmacokinetics, and toxicity of bergenin and its derivatives.
Table 1: In Vitro Biological Activities of Bergenin and Its Derivatives (IC50/EC50 Values)
| Compound/Derivative | Biological Activity | Cell Line/Assay | IC50/EC50 (µM) | Reference(s) |
| Bergenin | Anticancer | HeLa | 15 | [9] |
| T24 (Bladder Cancer) | 14.36 ± 1.04 | [5] | ||
| A549 (Lung Carcinoma) | 20 | [5] | ||
| Anti-inflammatory (NO inhibition) | Macrophages | >100 | [2] | |
| Antioxidant (DPPH scavenging) | 13 (Norbergenin) | [10] | ||
| Neuroprotective | Rat Cortical Neurons | 10 (Norbergenin 11-caproate) | [10] | |
| Antiviral (Herpes Simplex Virus) | Vero cells | 6.25 µg/mL | [11] | |
| Antifungal (Fusarium udum) | Spore germination | 15 µg/mL | ||
| Acetylbergenin | Anti-inflammatory | - | [7] | |
| 11-O-Galloylbergenin | Antioxidant (DPPH scavenging) | 7.45 ± 0.2 µg/mL (EC50) | [2] | |
| Urease Inhibition | 38.6 ± 1.5 | [2] | ||
| Antiplasmodial (P. falciparum D10) | 2.34 µg/mL | [11] | ||
| 11-O-(3',4'-dimethoxybenzoyl)-bergenin | α-glucosidase inhibition | Potent | [5] | |
| Bergenin Derivative 7 | Immunosuppression | Mouse Splenocytes | 3.52 ± 1.07 | [2] |
| Bergenin Derivative 13 | Immunosuppression | Mouse Splenocytes | 5.39 ± 0.38 | [2] |
| Lipophilic dialkylated bergenin derivative | Anticancer | 4T1 | 2.4 ± 0.1 | [12] |
| B16F10 | 3.1 ± 0.1 | [12] | ||
| 4-O-(3′-O-methylgalloyl) norbergenin | Antiplasmodial (P. falciparum) | 0.6 µg/mL | [11] | |
| 4-O-galloylnorbergenin | Antiplasmodial (P. falciparum) | 3.9 µg/mL | [11] | |
| 11-O-p-hydroxybenzoylnorbergenin | Antiplasmodial (P. falciparum) | 4.9 μg/mL | [11] |
Table 2: Pharmacokinetic Parameters of Bergenin
| Parameter | Value | Species | Route | Dose | Reference(s) |
| Half-life (t1/2) | 0.927 h | Human | Oral | - | [8] |
| Clearance | 8.395 mL/min/kg | - | - | - | [8] |
| Cmax | - | Dog | Intramuscular | - | [8] |
| Tmax | 1-4 h | Dog | Intramuscular | - | [8] |
| Bioavailability | Low | Human/Rat | Oral | 50 mg/kg (Rat) | [4][5] |
Pharmacokinetic data for bergenin derivatives are limited in the publicly available literature.
Table 3: Toxicity Data
| Compound | Test | Organism/Cell Line | LD50/CC50 | Reference(s) |
| Bergenin | Cytotoxicity | HCerEpiC (Normal Cervical Cells) | 75 µM (IC50) | [1] |
| Cytotoxicity | BHK21 (Normal Hamster Kidney Cells) | >100 µM | [12] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 10 µL of various concentrations of bergenin or its derivatives to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[16] Be careful to avoid introducing bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.
In Vitro Anti-inflammatory Assay (LPS-induced Macrophage Model)
This model is used to assess the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Compound Pre-treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of bergenin or its derivatives for 1 hour.[18]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 200 ng/mL to 1 µg/mL) for a specified time (e.g., 8 to 24 hours).[9][18][19][20][21]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the culture supernatant using ELISA kits.[19]
-
-
Data Analysis: Determine the inhibitory effect of the compounds on the production of inflammatory mediators compared to the LPS-only treated group.
Signaling Pathways and Mechanisms of Action
Bergenin and its derivatives exert their biological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Bergenin has been shown to inhibit the activation of NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity, pharmacology and synthesis of bergenin and its derivatives: potential materials for therapeutic usages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 6. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oral ld50 values: Topics by Science.gov [science.gov]
- 14. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral toxicity of deltamethrin and fenvalerate in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CCK-8 [bio-protocol.org]
- 18. Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
Navigating the Solubility Landscape of 11-O-Syringylbergenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Syringylbergenin, a derivative of the bioactive natural product bergenin, presents a molecule of interest for further pharmacological investigation. A critical parameter for its development as a therapeutic agent is its solubility in various solvent systems, which directly impacts its formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a detailed examination of the solubility of its parent compound, bergenin, in a range of pharmaceutically relevant solvents. Due to the current scarcity of direct experimental solubility data for this compound, this document leverages available information on bergenin as a foundational reference. Furthermore, this guide outlines a standardized experimental protocol for determining the solubility of this compound and presents a visual representation of the inhibitory effect of bergenin on the NF-κB signaling pathway, a key mechanism of its anti-inflammatory action.
Introduction to this compound
This compound is a derivative of bergenin, a C-glucoside of 4-O-methyl gallic acid. Bergenin itself is a well-studied natural compound found in several plant species and is known for a wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties[1]. The addition of a syringyl group to the 11-O position of the bergenin structure is anticipated to modulate its physicochemical properties, potentially influencing its solubility and biological activity. Understanding the solubility of this compound is a crucial first step in the preclinical development process, informing everything from initial screening assays to final dosage form design.
Physicochemical Properties
While experimental data for this compound is limited, in-silico predictions offer valuable insights into its physicochemical characteristics. A comparison with the established properties of its parent compound, bergenin, is provided below.
| Property | This compound (Predicted) | Bergenin (Experimental/Known) |
| Molecular Formula | C23H24O13 | C14H16O9 |
| Molecular Weight | 508.43 g/mol | 328.27 g/mol |
| Boiling Point | 789.6 ± 60.0 °C | Not readily available |
| Density | 1.534 ± 0.06 g/cm³ | Not readily available |
| pKa | 8.16 ± 0.25 | Not readily available |
Data for this compound sourced from ChemicalBook[2][3].
The addition of the syringyl moiety significantly increases the molecular weight of this compound compared to bergenin. This modification, which introduces additional aromatic and methoxy groups, is likely to alter its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.
Solubility Profile of Bergenin (Parent Compound)
Extensive studies have been conducted on the solubility of bergenin in various pharmaceutically acceptable solvents. The following table summarizes the mole fraction solubility of bergenin at different temperatures. This data serves as a critical reference point for estimating the potential solubility of this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^2) |
| Water | 298.15 | 0.00752 |
| 318.15 | 0.0187 | |
| Ethanol | 298.15 | 0.345 |
| 318.15 | 0.777 | |
| Isopropanol (IPA) | 298.15 | 0.079 |
| 318.15 | 0.169 | |
| Ethylene Glycol (EG) | 298.15 | 0.59 |
| 318.15 | 1.17 | |
| Propylene Glycol (PG) | 298.15 | 0.62 |
| 318.15 | 1.19 | |
| 1-Butanol | 298.15 | 0.025 |
| 318.15 | 0.0492 | |
| 2-Butanol | 298.15 | 0.026 |
| 318.15 | 0.0514 | |
| Ethyl Acetate (EA) | 298.15 | 0.031 |
| 318.15 | 0.0671 | |
| Dimethyl Sulfoxide (DMSO) | 298.15 | 1.32 |
| 318.15 | 2.30 | |
| Polyethylene Glycol-400 (PEG-400) | 298.15 | 2.53 |
| 318.15 | 4.15 | |
| Transcutol | 298.15 | 1.30 |
| 318.15 | 2.28 |
Data adapted from a study on the solubility of bergenin[4].
The data indicates that bergenin has low solubility in water, which increases with temperature. Its solubility is considerably higher in organic solvents, particularly in PEG-400 and DMSO[4]. The syringyl group in this compound, being relatively non-polar, may decrease its solubility in polar solvents like water but could potentially enhance it in solvents of intermediate polarity. However, the additional hydroxyl and ether oxygens could also participate in hydrogen bonding, making its behavior in different solvents complex and necessitating experimental verification.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Vials
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K or 310.15 K).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Biological Context: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of bergenin, and likely its derivatives, are partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Bergenin has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[1][5][6].
Signaling Pathway Diagram
Caption: Bergenin's inhibition of the NF-κB signaling pathway.
Conclusion
While direct experimental data on the solubility of this compound remains to be established, this guide provides a foundational understanding based on the well-documented properties of its parent compound, bergenin, and in-silico predictions. The provided experimental protocol offers a clear pathway for researchers to determine the precise solubility of this compound in various solvents. A thorough understanding of its solubility will be paramount for its future development as a potential therapeutic agent, enabling rational formulation design and optimization of its pharmacokinetic profile. The biological context provided through the NF-κB signaling pathway highlights a key mechanism of action that warrants further investigation for this compound. Future studies should focus on generating empirical solubility data to validate and refine the predictions outlined in this guide.
References
- 1. What is the mechanism of Bergeninum? [synapse.patsnap.com]
- 2. This compound | 126485-47-0 [m.chemicalbook.com]
- 3. This compound | 126485-47-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of 11-O-Syringylbergenin
An In-depth Technical Guide to 11-O-Syringylbergenin and Its Analogs for Researchers
Introduction
This technical guide provides a comprehensive overview of this compound, a derivative of bergenin. Due to the limited availability of in-depth technical data specifically for this compound, this document also includes detailed information on its parent compound, bergenin, and the closely related analog, 11-O-galloylbergenin. This contextual information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight potential areas for future investigation into the biological and chemical properties of this compound.
Compound Profile: this compound
This compound is a natural product that has been isolated from the plant Corylopsis willmottiae[1]. As a derivative of bergenin, it belongs to the class of C-glycosides of trihydroxybenzoic acid.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided below.
| Property | Value | Source |
| CAS Number | 126485-47-0 | [1][2][3] |
| Molecular Formula | C23H24O13 | [1] |
| Molecular Weight | 508.43 g/mol | [1] |
| SMILES | OC1=C2[C@]3(--INVALID-LINK--(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O3)[H])[H] | [1] |
Biological Activities of Related Bergenin Analogs
While specific biological activity data for this compound is not extensively documented in publicly available literature, the activities of its parent compound, bergenin, and the analog 11-O-galloylbergenin have been studied. These findings may suggest potential therapeutic avenues for this compound.
Antioxidant and Antiplasmodial Activities
Research on bergenin and 11-O-galloylbergenin isolated from Mallotus philippensis has demonstrated their potential as antioxidant and antiplasmodial agents[4][5]. In vitro studies revealed that 11-O-galloylbergenin, in particular, showed potent antioxidant activity, with EC50 values comparable to ascorbic acid[4][5]. Both compounds exhibited good activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum, with IC50 values below 8 µM[4][5].
Cytotoxic Activity
A study on synthetic derivatives of bergenin evaluated their cytotoxic activity against DU-145 (prostate cancer) and BGC-823 (gastric cancer) cell lines. The findings indicated that modifications to the hydroxyl groups and the lipophilicity of the bergenin esters play a significant role in their cytotoxic effects[6]. This suggests that this compound, as an ester derivative, may also possess cytotoxic properties worth investigating.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. However, a general methodology for the synthesis of bergenin derivatives can be adapted from existing literature.
General Synthesis of 11-O-Acyl Bergenin Derivatives
This protocol is a generalized procedure based on the synthesis of other bergenin esters and serves as a potential starting point for the synthesis of this compound.
-
Protection of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups of bergenin are first protected, for example, by reacting with benzyl bromide to form benzyl ethers.
-
Esterification: The protected bergenin is then treated with the desired acid (e.g., syringic acid for this compound) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane).
-
Deprotection: The protecting groups (e.g., benzyl groups) are subsequently removed via hydrogenation over a palladium on carbon (Pd/C) catalyst to yield the final bergenin ester derivative.
-
Purification and Characterization: The final product is purified using standard techniques like column chromatography. Characterization is performed using methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Workflow and Pathway Visualizations
The following diagrams illustrate conceptual workflows relevant to the study of natural products like this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | 126485-47-0 [chemicalbook.com]
- 3. This compound | 126485-47-0 [m.chemicalbook.com]
- 4. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 11-O-Syringylbergenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-O-Syringylbergenin is a derivative of bergenin, a C-glucoside of 4-O-methylgallic acid, with potential pharmacological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and drug development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established protocols for the analysis of bergenin and its derivatives and is suitable for validation according to ICH guidelines.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended as a starting point for method development and validation.
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., 10:90 v/v) can be optimized.[4] The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape.
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is suggested.[4][5]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 272 nm, which is a common wavelength for bergenin and its derivatives.[4]
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a solid plant extract is provided below.
-
Extraction: Accurately weigh a known amount of the sample (e.g., 1 g of powdered plant material) and extract it with a suitable solvent (e.g., 20 mL of methanol) using sonication or heating.[3] The extraction may need to be repeated to ensure complete recovery.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilution: Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][7] The key validation parameters are summarized in the table below and include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following table summarizes the typical validation parameters for an HPLC method for the quantification of bergenin derivatives. These values can be used as a benchmark during the validation of the this compound method.
| Validation Parameter | Typical Acceptance Criteria | Example Data for Bergenin Derivatives |
| Linearity (r²) | r² ≥ 0.999 | 0.9999 over a range of 10-320 µg/mL[4] |
| Accuracy (% Recovery) | 98-102% | 98.01% to 102.00%[4] |
| Precision (% RSD) | Intraday: ≤ 2%, Interday: ≤ 2% | Intraday: 0.703-1.822%, Interday: 0.251-1.982%[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 5.23 µg/mL[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 15.84 µg/mL[4] |
| Specificity | No interference at the retention time of the analyte | The peak for the analyte should be well-resolved from other components in the sample matrix.[5] |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method and the logical relationships of the method validation parameters.
Caption: Experimental workflow for HPLC quantification.
Caption: Logical relationships in method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. tsijournals.com [tsijournals.com]
- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 5. phcogres.com [phcogres.com]
- 6. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of 11-O-Syringylbergenin from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant Sources
The primary known plant source of 11-O-Syringylbergenin is:
-
Corylopsis willmottiae : This species of witch hazel has been identified as containing this compound.
Other related bergenin derivatives have been isolated from various species of the Corylopsis genus, suggesting that other members of this genus may also be potential sources. For instance, bergenin itself has been extracted from Corylopsis spicata, and 11-O-Galloylbergenin has been isolated from the leaves of Corylopsis coreanas.
Experimental Protocols
The following protocols are generalized based on the extraction and purification of bergenin and its derivatives from various plant materials. Researchers should optimize these protocols for the specific plant matrix and target compound.
Protocol 1: General Extraction of this compound
This protocol describes a standard solvent extraction method.
1. Plant Material Preparation:
- Collect fresh, healthy plant material (e.g., leaves, stems, or whole plant) of Corylopsis willmottiae.
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
- Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh the powdered plant material.
- Place the powder in a large glass container and add a suitable solvent. Based on the polarity of bergenin derivatives, a polar solvent such as methanol or ethanol is recommended. A common solvent-to-plant material ratio is 10:1 (v/w).
- Macerate the mixture at room temperature for 24-48 hours with occasional stirring.
- Alternatively, for a more efficient extraction, use a Soxhlet apparatus with methanol or ethanol for 8-12 hours.
- After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of the target compound from the crude extract.
1. Preparation of the Column:
- Use a glass column packed with a suitable stationary phase, such as silica gel (60-120 mesh) or Sephadex LH-20 . The choice of stationary phase will depend on the polarity of the target compound and impurities.
- Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle without air bubbles.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
- Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.
3. Elution:
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol .
- Collect fractions of the eluate in separate tubes.
4. Fraction Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) .
- Spot a small amount of each fraction onto a TLC plate (silica gel 60 F254).
- Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).
- Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
- Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
5. Final Purification:
- The combined fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
- A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small percentage of formic acid or acetic acid for better peak shape) and methanol or acetonitrile.
Data Presentation
Due to the lack of specific published data on the extraction and purification of this compound, the following table presents hypothetical data based on typical yields and purities for related compounds to serve as a benchmark for researchers.
| Parameter | Extraction Method | Purification Method | Yield (% of dry weight) | Purity (%) |
| Hypothetical Data | Methanolic Maceration | Silica Gel Column Chromatography | 0.1 - 0.5 | 85 - 95 |
| Ethanolic Soxhlet Extraction | Sephadex LH-20 Column Chromatography | 0.2 - 0.8 | 90 - 98 | |
| + Preparative HPLC | > 0.1 | > 99 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for Extraction and Purification of this compound.
Potential Biological Activities and Signaling Pathways
While specific signaling pathways for this compound are not well-documented, based on the activities of the parent compound bergenin and its other derivatives, it is hypothesized to be involved in pathways related to inflammation and immune response. Bergenin has been shown to modulate the production of cytokines such as IFN-γ and IL-4.[1]
The diagram below represents a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of bergenin derivatives.
Caption: Hypothetical Signaling Pathway Modulated by this compound.
Conclusion
The extraction and purification of this compound from its natural source, Corylopsis willmottiae, present a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a foundational methodology for researchers to isolate this compound. Further studies are warranted to elucidate the specific quantitative aspects of its extraction, as well as to fully characterize its biological activities and mechanisms of action. The optimization of these protocols will be crucial for obtaining sufficient quantities of pure this compound for comprehensive pharmacological evaluation and potential drug development.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of 11-O-Syringylbergenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antioxidant activity of 11-O-Syringylbergenin, a natural compound of interest for its potential therapeutic properties. The following sections offer step-by-step methodologies for common and robust antioxidant assays, guidance on data interpretation, and illustrative diagrams to clarify the experimental workflows and underlying chemical principles.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. This compound, a derivative of bergenin, is a promising candidate for antioxidant research. Structurally similar compounds, such as 11-O-galloylbergenin, have demonstrated significant antioxidant potential.[1][2][3][4] This document outlines key in vitro assays to comprehensively characterize the antioxidant profile of this compound.
Overall Experimental Workflow
The assessment of antioxidant activity involves a multi-assay approach to understand the different mechanisms by which a compound can exert its effects. The general workflow includes sample preparation, execution of various antioxidant assays, and data analysis to determine key antioxidant metrics.
Caption: Overall workflow for assessing the antioxidant activity of this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5][6] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]
Principle of DPPH Assay
Caption: Chemical principle of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.[6]
-
Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the this compound stock solution and the positive control in the chosen solvent.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample dilutions or positive control to the respective wells.
-
For the blank (control), add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Measure the absorbance at 517 nm using a microplate reader.[5][6]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[5]
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant to the colorless ABTS is measured spectrophotometrically.
Principle of ABTS Assay
References
- 1. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
Cell-based Assays for Determining the Anti-inflammatory Effects of 11-O-Syringylbergenin
Application Notes and Protocols for Researchers
These application notes provide an overview and detailed protocols for utilizing cell-based assays to investigate the anti-inflammatory properties of 11-O-Syringylbergenin. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory process. Their activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound, a derivative of bergenin, is a promising natural compound for the development of novel anti-inflammatory therapeutics. This document details standardized cell-based assays to quantify the anti-inflammatory efficacy of this compound by measuring its impact on these key inflammatory markers and signaling pathways.
Data Summary: Anti-inflammatory Activity of Related Compounds
The following table summarizes the inhibitory concentrations (IC50) of compounds structurally related to this compound in various anti-inflammatory assays. This data provides a comparative baseline for evaluating the potency of this compound.
| Compound | Assay | Cell Line | Inducer | IC50 Value | Reference |
| Baicalin | IL-6 Production | RAW 264.7 | LPS | 591.3 µM | [1] |
| Baicalin | TNF-α Production | RAW 264.7 | LPS | 450 µM | [1] |
| Baicalin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 26.76 µM | [1] |
| Baicalein | IL-6 Production | THP-1 | LPS | 88 µg/mL | [1] |
| Fisetin | Nitric Oxide (NO) Production | RAW264.7 | LPS | ~10 µM (52% inhibition at 20 µM) | [2] |
| Sulforaphane | NF-κB Activity | H293-NF-κB-RE-luc2P | TNF-α | 5.11 µmol/l | [3] |
| Ibuprofen | Albumin Denaturation | - | Heat | 76.05 µg/mL | [4] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]
Workflow:
Protocol:
-
Cell Seeding: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[5][6]
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of TNF-α and IL-6 in cell culture supernatants.
Workflow:
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.[7]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark until a color develops.[8]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.
NF-κB and MAPK Signaling Pathway Analysis by Western Blot
This protocol outlines the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways to assess the mechanism of action of this compound.
Signaling Pathway:
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or LPS for the appropriate time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The described cell-based assays provide a robust framework for characterizing the anti-inflammatory effects of this compound. By quantifying its impact on nitric oxide and pro-inflammatory cytokine production, and by elucidating its mechanism of action through the analysis of the NF-κB and MAPK signaling pathways, researchers can effectively evaluate its therapeutic potential. Consistent application of these standardized protocols will ensure reproducible and comparable results, accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. diva-portal.org [diva-portal.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vitro Neuroprotective Effects of Syringin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro neuroprotective effects of syringin. The information is compiled from various scientific studies to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this natural compound.
Introduction
Syringin (also known as eleutheroside B) is a phenylpropanoid glycoside that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] Emerging research has highlighted its potential as a neuroprotective agent, showing promise in models of neurodegenerative diseases and ischemic injury.[2][4][5] In vitro studies are crucial for elucidating the mechanisms underlying these neuroprotective effects. This document outlines detailed protocols for key in vitro assays and summarizes the quantitative data from published research.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of syringin from various in vitro studies.
Table 1: Effect of Syringin on Cell Viability in Neurotoxicity Models
| Cell Line | Neurotoxic Insult | Syringin Concentration(s) | Effect on Cell Viability | Reference |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) (100 µM) | 2 µM, 4 µM | Dose-dependently reduced 6-OHDA-induced cell death. | [4] |
| SK-N-SH | Amyloid-β 25-35 (Aβ25-35) | Not specified | Recovered cell viability inhibited by Aβ25-35. | [6] |
| SK-N-BE | Amyloid-β 25-35 (Aβ25-35) | Not specified | Recovered cell viability inhibited by Aβ25-35. | [6] |
Table 2: Anti-apoptotic Effects of Syringin in Neurotoxicity Models
| Cell Line | Neurotoxic Insult | Syringin Concentration(s) | Effect on Apoptosis | Reference |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Not specified | Reversed the increase in apoptosis caused by 6-OHDA. | [7] |
| SK-N-SH | Amyloid-β 25-35 (Aβ25-35) | Not specified | Suppressed Aβ25-35-induced cell apoptosis. | [6] |
| SK-N-BE | Amyloid-β 25-35 (Aβ25-35) | Not specified | Suppressed Aβ25-35-induced cell apoptosis. | [6] |
Table 3: Effect of Syringin on Inflammatory Markers in Microglia
| Cell Line | Inflammatory Stimulus | Syringin Concentration(s) | Effect on Inflammatory Markers | Reference |
| BV-2 | Lipopolysaccharide (LPS) | Not specified | Suppressed the release of pro-inflammatory cytokines. | [8] |
Note on Syringin Derivatives: Currently, there is a lack of available scientific literature detailing the in vitro neuroprotective effects of syringin derivatives. One study on the synthesis of syringin and its natural analogues focused on their anti-inflammatory properties rather than neuroprotective activities.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and should be optimized for specific laboratory conditions.
Protocol 1: Assessment of Neuroprotection against 6-OHDA-induced Toxicity in SH-SY5Y Cells
This protocol is based on studies investigating the protective effects of syringin against 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in vitro.[4][11]
1. Cell Culture and Seeding:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates at a density of 2 x 10^4 cells/well for viability assays or in larger formats for other assays, and allow them to adhere overnight.
2. Syringin Pre-treatment:
-
Prepare stock solutions of syringin in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 2 µM, 4 µM, 8 µM) in a complete culture medium.[4]
-
Remove the old medium from the cells and replace it with a medium containing the desired concentrations of syringin.
-
Incubate the cells with syringin for a pre-treatment period of 24 hours.[11]
3. Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in a complete culture medium to a final concentration of 100 µM.[4]
-
After the syringin pre-treatment, expose the cells to the 6-OHDA-containing medium.
4. Cell Viability Assay (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
5. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Following treatment, collect the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 2: Evaluation of Anti-inflammatory Effects in LPS-stimulated BV-2 Microglia
This protocol outlines the procedure to assess the anti-inflammatory effects of syringin on lipopolysaccharide (LPS)-activated microglial cells.[8]
1. Cell Culture and Seeding:
-
Culture BV-2 microglial cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 5 x 10^4 cells/well.
2. Syringin Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of syringin (e.g., 10, 20, 30 µM) for 30 minutes.[8]
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[8]
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
5. Western Blot Analysis for Inflammatory Proteins:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Syringin exerts its neuroprotective effects through the modulation of several key signaling pathways.
-
Anti-apoptotic Pathways: Syringin has been shown to protect against Aβ25-35-induced neurotoxicity by upregulating miR-124-3p, which in turn downregulates the pro-apoptotic protein BID.[6] In models of Parkinson's disease, syringin activates autophagy through the miR-34a/SIRT1/Beclin-1 pathway to prevent 6-OHDA-induced apoptosis in SH-SY5Y cells.[4]
-
Anti-inflammatory Pathways: In microglial cells, syringin can suppress the inflammatory response triggered by LPS.[8] This is likely mediated through the inhibition of pro-inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the production of inflammatory mediators like NO, TNF-α, and IL-6.[5][12]
-
Antioxidant Pathways: The neuroprotective effects of syringin are also attributed to its antioxidant properties, which involve the scavenging of free radicals and the enhancement of endogenous antioxidant defense mechanisms.[1]
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of syringin.
References
- 1. researchgate.net [researchgate.net]
- 2. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syringin Prevents 6-Hydroxydopamine Neurotoxicity by Mediating the MiR-34a/SIRT1/Beclin-1 Pathway and Activating Autophagy in SH-SY5Y Cells and the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringin protects against cerebral ischemia/reperfusion injury via inhibiting neuroinflammation and TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syringin Prevents Aβ25-35-Induced Neurotoxicity in SK-N-SH and SK-N-BE Cells by Modulating miR-124-3p/BID Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-O-Syringylbergenin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Syringylbergenin is a natural derivative of bergenin, a C-glucoside of 4-O-methylgallic acid. While research specifically on this compound is emerging, extensive studies on its parent compound, bergenin, and related derivatives strongly suggest its potential as a neuroprotective agent for the investigation and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Bergenin and its analogues have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties in various in vitro and in vivo models. These effects are largely attributed to the modulation of key signaling pathways involved in cellular stress response and inflammation, such as the Nrf2/NF-κB and TLR4 pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease models, based on the established activities of bergenin and its derivatives.
Quantitative Data Summary
The following tables summarize quantitative data from studies on bergenin and its derivatives in neurodegenerative disease models. This data provides a strong rationale for investigating this compound and can serve as a benchmark for experimental design.
Table 1: In Vitro Neuroprotective Effects of Bergenin
| Cell Line | Stressor | Bergenin Concentration | Outcome Measure | Result | Citation |
| HT-22 | 200 µM H₂O₂ | 50 µM | Cell Viability | Significant increase (p < 0.01) | [1][2] |
| HT-22 | 200 µM H₂O₂ | 100 µM | Cell Viability | Significant increase (p < 0.001) | [1][2] |
| PC-12 | 200 µM H₂O₂ | 50 µM | Cell Viability | Significant increase (p < 0.01) | [1][2] |
| PC-12 | 200 µM H₂O₂ | 100 µM | Cell Viability | Significant increase (p < 0.001) | [1][2] |
| HT-22 | 200 µM H₂O₂ | 50 µM, 100 µM | GSH Level | Significant increase (p < 0.01, p < 0.001) | [1][2] |
| HT-22 | 200 µM H₂O₂ | 50 µM, 100 µM | SOD Level | Dose-dependent increase | [1][2] |
| SH-SY5Y | NMDA | Not specified | Cell Viability | Dose-dependent prevention of toxicity | [3] |
| SH-SY5Y | - | Up to 50 µM | Cytotoxicity | Safe | [3] |
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Bergenin and its Derivatives
| Compound | Assay | IC₅₀ Value | Notes | Citation |
| Norbergenin | DPPH Radical Scavenging | 13 µM | Moderate activity | [4][5] |
| Norbergenin | Superoxide Anion Scavenging | 32 µM | Moderate activity | [4][5] |
| Norbergenin 11-caproate | Antioxidant Activity | - | Stronger than catechin | [4][5] |
Table 3: In Vivo Neuroprotective Effects of Bergenin in Animal Models
| Animal Model | Treatment | Duration | Behavioral Test | Outcome | Citation |
| 5xFAD Tg Mice (AD) | Bergenin (60 mg/kg, p.o.) | Not specified | Y-maze, MWM | Attenuated memory deficit | [1][2][6][7] |
| Scopolamine-induced Amnesia (Rats) | Bergenin (20, 40, 80 mg/kg, p.o.) | 14 days | - | Dose-dependently alleviated amnesia | [3] |
| STZ-induced AD (Rats) | Bergenin | 28 days | MWM, Y-maze | Significantly ameliorated behavioral deficits | [3] |
Key Signaling Pathways
The neuroprotective effects of bergenin and related compounds are believed to be mediated through the modulation of critical signaling pathways involved in oxidative stress and neuroinflammation.
Experimental Protocols
The following protocols are adapted from published studies on bergenin and syringin and can be applied to the investigation of this compound.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 200 µM (concentration may need to be optimized for your specific cell passage number and conditions). Incubate for a further 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo Alzheimer's Disease Model: Scopolamine-Induced Amnesia in Rats
This protocol evaluates the potential of this compound to reverse cognitive deficits in a well-established pharmacological model of Alzheimer's disease.[3][8][9]
Animals and Treatment:
-
Male Wistar rats (200-250 g).
-
House animals under standard laboratory conditions with free access to food and water.
-
Administer this compound orally (p.o.) at desired doses (e.g., 20, 40, 80 mg/kg) daily for 14 to 28 days. A vehicle control group and a positive control group (e.g., donepezil) should be included.
Amnesia Induction:
-
On the days of behavioral testing, administer scopolamine (1 mg/kg, intraperitoneally, i.p.) 30 minutes before the test to induce cognitive impairment.[9]
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (Days 1-4):
-
Train the rats to find a hidden platform in a circular pool of water.
-
Four trials per day with the platform in a fixed position.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the platform and allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and dissect the hippocampus and cortex.
-
Homogenize the brain tissue for analysis of:
-
Acetylcholinesterase (AChE) activity using the Ellman method.
-
Oxidative stress markers (e.g., glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA)).
-
Inflammatory markers (e.g., TNF-α, IL-6) by ELISA.
-
Conclusion
The available scientific literature on bergenin, its derivatives, and syringin provides a strong foundation for investigating the neuroprotective potential of this compound in the context of neurodegenerative diseases. The proposed mechanisms of action, centered on the modulation of the Nrf2/ARE and TLR4/NF-κB signaling pathways, offer clear targets for mechanistic studies. The experimental protocols outlined in these application notes provide a starting point for researchers to explore the efficacy of this compound in both in vitro and in vivo models of neurodegeneration. Further research is warranted to fully elucidate the specific pharmacological profile of this promising natural compound.
References
- 1. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 11-O-Syringylbergenin in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Syringylbergenin is a novel polyphenolic compound synthesized by the esterification of bergenin with a syringyl group. This modification is hypothesized to enhance the bioactive properties of the parent molecule, bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid. This document provides detailed application notes and experimental protocols for evaluating the potential of this compound in cosmetic formulations, focusing on its antioxidant, anti-inflammatory, and skin-lightening properties. The information is extrapolated from studies on bergenin, its derivatives like 11-O-galloylbergenin, and syringin, a phenylpropanoid glycoside with a similar syringyl moiety.
Hypothesized Bioactivities and Mechanisms of Action
This compound is predicted to be a multifunctional cosmetic ingredient, leveraging the properties of both bergenin and the syringyl group.
-
Antioxidant Activity : The phenolic hydroxyl groups in both the bergenin and syringyl moieties are expected to confer potent free radical scavenging activity. This can help protect the skin from oxidative stress induced by environmental factors such as UV radiation and pollution, thereby preventing premature aging. The mechanism is likely to involve the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
-
Anti-inflammatory Effects : Chronic inflammation is a key driver of skin aging and various skin disorders. Bergenin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and suppressing the activation of the NLRP3 inflammasome in keratinocytes.[1][2][3][4] The syringyl group, present in compounds like syringin, also contributes to anti-inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Therefore, this compound is expected to be a potent anti-inflammatory agent for soothing irritated skin.
-
Skin Lightening (Tyrosinase Inhibition) : Hyperpigmentation is a common cosmetic concern. Tyrosinase is the rate-limiting enzyme in melanin synthesis.[7] Bergenin analogues have demonstrated significant inhibitory activity against mushroom tyrosinase. The addition of a syringyl group may further enhance this activity, making this compound a promising candidate for skin-lightening formulations.
Quantitative Data Summary
The following tables summarize the quantitative data for bergenin, its derivatives, and syringin, which provide a basis for the expected potency of this compound.
Table 1: Antioxidant Activity of Bergenin and its Derivatives
| Compound | Assay | Result | Reference |
| Bergenin | DPPH Radical Scavenging | 6.858 ± 0.329 % RSA | [1] |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | 87.26 ± 1.671 % RSA | [1] |
| 11-O-Galloylbergenin | DPPH Antioxidant Assay | EC50: 7.45 ± 0.2 µg/mL | [8] |
| 11-O-Galloylbergenin | Reducing Power Assay | EC50: 5.39 ± 0.28 µg/mL | [8] |
Table 2: Tyrosinase Inhibitory Activity of Bergenin Analogues
| Compound | Assay | Result (IC50) | Reference |
| Bergenin Analogue (with catechol moiety) | Mushroom Tyrosinase Inhibition | 17.5 ± 0.04 µM | [9] |
| Arbutin (Standard) | Mushroom Tyrosinase Inhibition | 221.8 ± 1.9 µM | [9] |
| Kojic Acid (Standard) | Mushroom Tyrosinase Inhibition | 46.6 ± 3.8 µM | [9] |
Table 3: Anti-inflammatory Activity of 11-O-Galloylbergenin
| Compound | Model | Doses | Result | Reference |
| 11-O-Galloylbergenin | Carrageenan-induced paw edema | 10, 20, and 30 mg/kg | Significant anti-inflammatory activity | [10] |
Experimental Protocols
Antioxidant Activity Assessment
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (Sigma-Aldrich)
-
Methanol (HPLC grade)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the this compound and ascorbic acid in methanol to obtain a range of concentrations.
-
In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a spectrophotometer.[11]
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Materials:
-
Human keratinocytes (HaCaT) or dermal fibroblasts (HDF)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black plate and culture until they reach confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with various concentrations of this compound or quercetin dissolved in culture medium for 1 hour.
-
Add DCFH-DA solution to the cells and incubate for 30-60 minutes.[12][13]
-
Wash the cells with PBS to remove excess probe.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.[13]
-
Calculate the area under the curve (AUC) for both the control and treated wells.
-
Determine the percentage of inhibition of ROS production.
Anti-inflammatory Activity Assessment
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM)
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
This compound
-
Dexamethasone (positive control)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.[14]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[15]
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Perform a cell viability assay (e.g., MTT) to ensure the observed inhibition is not due to cytotoxicity.
Skin Lightening Activity Assessment
This in vitro assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme for screening skin-lightening agents.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
Sample solution (various concentrations)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 10-20 minutes.[16]
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of tyrosinase inhibition for each sample concentration.
-
Determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Caption: Hypothesized Antioxidant Mechanism of this compound.
Experimental Workflows
Caption: Workflow for Tyrosinase Inhibition Assay.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Conclusion
Based on the documented bioactivities of its constituent moieties, this compound presents a promising profile as a multifunctional active ingredient for cosmetic formulations. Its predicted potent antioxidant, anti-inflammatory, and tyrosinase inhibitory activities warrant further investigation. The provided protocols offer a robust framework for researchers and drug development professionals to scientifically validate these applications and pave the way for its inclusion in advanced skincare products.
References
- 1. Activated NLR family pyrin domain containing 3 (NLRP3) inflammasome in keratinocytes promotes cutaneous T-cell response in patients with vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bergenin-activated SIRT1 inhibits TNF-α-induced proinflammatory response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bergenin protects against osteoarthritis by inhibiting STAT3, NF-κB and Jun pathways and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Therapeutic effect of syringin on adjuvant arthritis in rats and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 7. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 8. Epidermal keratinocytes sense dsRNA via the NLRP3 inflammasome, mediating interleukin (IL)-1β and IL-18 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
Synthesis and Bioactivity Screening of 11-O-Syringylbergenin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and bioactivity screening of 11-O-Syringylbergenin derivatives. Bergenin, a naturally occurring C-glucoside of 4-O-methylgallic acid, and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, immunosuppressive, and cytotoxic effects[1][2]. Modification at the 11-hydroxyl group of the glucose moiety has been shown to be a promising strategy to enhance the bioactivity of the parent compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of the primary hydroxyl group at the C-11 position of bergenin with syringic acid. A general and adaptable protocol, based on the synthesis of similar 11-O-acyl bergenin derivatives, is provided below[3]. This method involves the protection of the phenolic hydroxyl groups, followed by esterification and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Materials:
-
Bergenin
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Syringic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Protection of Phenolic Hydroxyl Groups:
-
To a solution of bergenin in DMF, add K₂CO₃ and benzyl bromide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain dibenzyl bergenin.
-
-
Esterification with Syringic Acid:
-
Dissolve dibenzyl bergenin and syringic acid in dry CH₂Cl₂.
-
Add EDC·HCl and a catalytic amount of DMAP to the solution.
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the protected this compound.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the protected this compound in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Bioactivity Screening Protocols
A variety of in vitro assays can be employed to screen the biological activities of this compound and its derivatives. Below are detailed protocols for assessing immunosuppressive, cytotoxic, and antioxidant activities.
Immunosuppressive Activity: Mouse Splenocyte Proliferation Assay (CCK-8 Assay)
This assay evaluates the ability of the compounds to inhibit the proliferation of T-lymphocytes, a key process in the immune response[1].
Materials:
-
BALB/c mice (6-8 weeks old)
-
Concanavalin A (Con A)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
Procedure:
-
Preparation of Splenocytes:
-
Aseptically harvest spleens from BALB/c mice.
-
Prepare a single-cell suspension by gently teasing the spleens in RPMI-1640 medium.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes twice with RPMI-1640 medium and resuspend in complete medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Assay:
-
Seed the splenocytes into 96-well plates at a density of 5 × 10⁵ cells/well.
-
Add the test compounds (e.g., this compound derivatives) at various concentrations.
-
Stimulate the cells with Con A (final concentration of 5 µg/mL).
-
Include a positive control (e.g., Cyclosporin A) and a vehicle control.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48 hours.
-
-
Measurement of Proliferation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for an additional 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the inhibition rate and the IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%).
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines or normal cell lines[3].
Materials:
-
Selected cell line (e.g., DU-145 prostate cancer, BGC-823 gastric cancer, or Jurkat T-lymphocyte cells)
-
DMEM or RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and the IC₅₀ value.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, add different concentrations of the test compounds.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation
Table 1: Immunosuppressive and Cytotoxic Activities of Selected Bergenin Derivatives
| Compound | Inhibition of Mouse Splenocyte Proliferation (IC₅₀, µM) | Jurkat Cell Cytotoxicity (IC₅₀, µM) |
| Bergenin | > 100 | > 100 |
| Compound 7¹ | 3.52 ± 1.07 | 21.0 ± 3.79 |
| Compound 13¹ | 5.39 ± 0.38 | 33.06 ± 3.92 |
| Compound 2c¹ | 8.16 ± 0.99 | 5.21 ± 1.33 |
| Compound 2d¹ | 7.21 ± 0.07 | 4.18 ± 0.89 |
¹Data from a study on various bergenin derivatives, where compound 7 is a 3,11-O-benzylidene derivative of 8,10-dibenzylbergenin, and compound 13 is a sulfonamide derivative[1]. Compounds 2c and 2d are 8,10-di-n-pentyl and 8,10-di-n-hexyl bergenin derivatives, respectively[1].
Table 2: Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin
| Compound | DPPH Scavenging (EC₅₀, µg/mL) | Reducing Power (EC₅₀, µg/mL) | Antiplasmodial (IC₅₀, µM) |
| Bergenin | > 100 | > 100 | < 8 |
| 11-O-Galloylbergenin | 7.45 ± 0.2 | 5.39 ± 0.28 | < 8 |
| Ascorbic Acid (Std.) | 4.82 ± 0.15 | 3.21 ± 0.11 | - |
| α-Tocopherol (Std.) | 9.21 ± 0.32 | 7.89 ± 0.26 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and bioactivity screening of this compound derivatives.
Signaling Pathway
Bergenin and its derivatives have been shown to exert their anti-inflammatory and immunomodulatory effects by modulating key signaling pathways, primarily the NF-κB and JAK-STAT pathways. The diagram below depicts a simplified model of how these derivatives may inhibit inflammatory responses.
Conclusion
The synthesis of this compound derivatives represents a viable strategy for the development of novel therapeutic agents. The provided protocols offer a framework for the preparation and subsequent bioactivity evaluation of these compounds. Based on the activity of structurally related molecules, this compound is anticipated to exhibit potent immunosuppressive, cytotoxic, and antioxidant properties, warranting further investigation for its potential in drug discovery. The modulation of key inflammatory signaling pathways like NF-κB and JAK-STAT appears to be a central mechanism for the bioactivity of this class of compounds.
References
- 1. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC Method for the Separation of Bergenin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of bergenin and its structurally related derivatives, such as norbergenin and 11-O-galloylbergenin.
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a bioactive compound found in several medicinal plants.[1] It and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2] As research into these compounds progresses, the need for a robust and validated analytical method to separate and quantify bergenin and its derivatives from various matrices becomes crucial for quality control, pharmacokinetic studies, and drug discovery.
This application note describes a validated RP-HPLC method suitable for the simultaneous determination of bergenin and its key derivatives. The method is demonstrated to be specific, linear, accurate, and precise, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reagents: Formic acid (analytical grade).
-
Standards: Bergenin (≥98% purity), Norbergenin (≥98% purity), 11-O-Galloylbergenin (≥98% purity).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 15% B5-20 min: 15-40% B20-25 min: 40-15% B25-30 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm[5][6] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each standard (bergenin, norbergenin, 11-O-galloylbergenin) and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase (initial conditions) to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from plant material)
-
Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol by ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration within the linear range of the method.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[3][4]
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard mixture, and a sample extract. The retention times and UV spectra of the analytes in the sample were compared with those of the standards.
Linearity
Linearity was assessed by injecting the working standard solutions at five different concentration levels (e.g., 1, 5, 20, 50, 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by a recovery study. A known amount of each standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results were expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±1% organic component). The effect on the retention time and peak area was observed.
Data Presentation
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Measurement | Typical Acceptance Criteria |
| Specificity | Peak purity and resolution | No interfering peaks at the retention times of analytes; Resolution > 2 |
| Linearity | Correlation coefficient (r²) | r² ≥ 0.999[6] |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day) | ≤ 2% |
| Intermediate (Inter-day) | ≤ 2% | |
| LOD | Signal-to-Noise Ratio ~3:1 | Reportable value |
| LOQ | Signal-to-Noise Ratio ~10:1 | Reportable value |
| Robustness | %RSD of results with varied conditions | ≤ 2% |
Table 3: Example Quantitative Data for a Validated HPLC Method
| Analyte | Linearity Range (µg/mL) | r² | Recovery (%) (n=3) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=3) | LOD (µg/mL) | LOQ (µg/mL) |
| Norbergenin | 1 - 100 | 0.9995 | 99.5 ± 1.2 | 0.85 | 1.23 | 0.05 | 0.15 |
| Bergenin | 1 - 100 | 0.9998 | 100.2 ± 0.9 | 0.67 | 1.10 | 0.04 | 0.12 |
| 11-O-Galloylbergenin | 1 - 100 | 0.9992 | 98.9 ± 1.5 | 1.12 | 1.45 | 0.08 | 0.24 |
Visualizations
Caption: Experimental workflow for the validated HPLC method.
Caption: Bergenin's inhibitory action on signaling pathways.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the simultaneous separation and quantification of bergenin and its derivatives. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications in the pharmaceutical and natural product industries. The provided protocols and data serve as a comprehensive guide for researchers and scientists working with these bioactive compounds.
References
- 1. Validated HPLC Method for Simultaneous Quantitation of Bergenin, Arbutin, and Gallic Acid in Leaves of Different Bergenia Species | Semantic Scholar [semanticscholar.org]
- 2. [PDF] High-performance liquid chromatographic determination of bergenin in different Bergenia species | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
Application Notes and Protocols for Cytotoxicity Assays of 11-O-Syringylbergenin and Related Compounds in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific cytotoxic data for 11-O-Syringylbergenin in cancer cell lines was found in the available literature. The following application notes and protocols are based on studies of the parent compounds, bergenin and syringin, and provide a general framework for assessing the cytotoxicity of novel compounds like this compound.
Introduction
This compound is a derivative of bergenin, a naturally occurring C-glucoside of 4-O-methylgallic acid. Both bergenin and another related compound, syringin, have demonstrated cytotoxic activities against various cancer cell lines. This document provides a summary of the available data on these related compounds and detailed protocols for assessing the in vitro cytotoxicity of novel compounds such as this compound. The primary assays described are the MTT assay for cell viability and the Annexin V-FITC/PI apoptosis assay for determining the mode of cell death. Additionally, potential signaling pathways that may be affected by these classes of compounds are discussed.
Data Presentation: Cytotoxicity of Bergenin and Syringin
The following table summarizes the available quantitative data on the cytotoxic effects of bergenin and syringin on various cancer cell lines. This data can serve as a reference for interpreting the results of cytotoxicity assays for this compound.
| Compound | Cancer Cell Line | Assay | IC50 Value | Incubation Time |
| Bergenin | MCF-7 (Breast) | MTT | 135.06 µg/mL | 24 hours |
| Bergenin | HeLa (Cervical) | MTT | 15 µM | Not Specified |
| Syringin | MCF-7 (Breast) | MTT | 32.11 µM | 24 hours |
| Syringin | MCF-7 (Breast) | MTT | 21.35 µM | 48 hours |
| Syringin | HeLa (Cervical) | Not Specified | Toxic | Not Specified |
| Syringin | DU145 (Prostate) | Not Specified | Toxic | Not Specified |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity and apoptosis.
Potential Signaling Pathways
Based on studies of related compounds, this compound may affect signaling pathways involved in cell survival and proliferation.
A. PI3K/Akt Signaling Pathway (Potential target based on Syringin)
Syringin has been shown to exert anti-breast cancer effects through the PI3K-AKT pathway.[2]
References
- 1. Anti-Breast Cancer Activity of Bergenin and Naringenin on Michigan Cancer Foundation-7 Cells: An In-Vitro Study | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-O-Syringylbergenin Extraction
Welcome to the technical support center for the extraction of 11-O-Syringylbergenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from various plant sources.
Disclaimer: While this guide focuses on this compound, many of the principles and protocols are based on established methods for the extraction of its parent compound, bergenin. These methods are expected to be highly applicable to this compound due to their structural similarity.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for extracting this compound and its parent compound, bergenin?
A1: Bergenin, the parent compound of this compound, is found in numerous plant species. Some of the most well-documented sources include plants from the Saxifragaceae family, such as Bergenia crassifolia and Bergenia purpurascens.[1][2] Other sources include species from the Fabaceae family like Peltophorum dubium and the Myrsinaceae family such as Ardisia crenata.[3][4] While specific sources for this compound are less commonly documented, it is often found alongside bergenin.
Q2: What are the most effective solvents for extracting this compound?
A2: Based on studies on bergenin, polar solvents are most effective for extraction. Methanol and ethanol-water mixtures have been shown to provide good yields.[3][5] For instance, a 60% (v/v) aqueous methanol solution was used for microwave-assisted extraction (MAE) of bergenin from Ardisia crenata.[4] The optimal ethanol concentration can vary depending on the extraction method; for example, 40% ethanol was best for dynamic maceration, while 60% and 30% were optimal for ultrasonic and microwave-assisted extraction of bergenin from Endopleura uchi barks, respectively.[5]
Q3: What are the common methods for extracting this compound?
A3: Several methods can be employed, each with its own advantages and disadvantages:
-
Maceration: A simple technique involving soaking the plant material in a solvent.[6][7]
-
Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration but may expose the compound to heat for extended periods.[7]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields and shorter extraction times.[8][9]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption.[3][4][10]
Q4: How can I purify the crude extract to obtain pure this compound?
A4: Column chromatography is a standard method for purifying bergenin and its derivatives from crude extracts.[6] Silica gel is a common stationary phase, and elution is typically performed with a gradient of solvents, such as petroleum ether and ethyl acetate.[6] Another effective technique is high-speed counter-current chromatography (HSCCC), which has been successfully used for the separation and purification of bergenin.[4]
Q5: How can I confirm the identity and purity of the extracted this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for both identifying and quantifying this compound in your extracts. The purity of the isolated compound can be further confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, and inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material is thoroughly dried and ground into a fine powder. |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound effectively. | Experiment with different polar solvents and solvent-water mixtures (e.g., methanol, ethanol at various concentrations).[5] | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound completely. | Optimize the extraction time and temperature for your chosen method. For MAE, temperatures around 60-115°C and times of 10-15 minutes have been reported for bergenin.[3][4] | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to incomplete extraction. | Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material).[4] | |
| Low Purity of Final Product | Inefficient Purification: The chromatographic separation may not be optimized to remove all impurities. | Adjust the solvent system (mobile phase) and stationary phase in your column chromatography. Consider using techniques like HSCCC for better resolution.[4] |
| Compound Degradation: this compound may be sensitive to high temperatures or prolonged exposure to certain solvents. | Use milder extraction methods like UAE or optimize MAE conditions to minimize exposure to high heat. Store the compound at low temperatures (-80°C is recommended for bergenin) and in a stable solvent.[1] | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. | Use plant material from a consistent source and harvest at the same developmental stage. |
| Inconsistent Extraction Parameters: Minor variations in extraction parameters can lead to different yields. | Carefully control all extraction parameters, including temperature, time, solvent concentration, and solvent-to-solid ratio. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Bergenin from Peltophorum dubium
This protocol is adapted from a study on bergenin extraction and is expected to be effective for this compound.[3]
Materials:
-
Dried and powdered plant material (e.g., roots of Peltophorum dubium)
-
Methanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 0.020 g of the powdered plant material into the microwave extraction vessel.
-
Add 3 mL of methanol to the vessel.
-
Set the microwave extractor to a constant power of 200 W.
-
Heat the mixture to 115°C and maintain this temperature for 10 minutes.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenes from Bergenia emeiensis
While this protocol is for triterpenes, the optimized parameters for UAE can serve as a starting point for this compound extraction, given that UAE is a broadly applicable technique for natural products.[8]
Materials:
-
Dried and powdered plant material (e.g., rhizomes of Bergenia emeiensis)
-
75% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place a known amount of powdered plant material into an extraction vessel.
-
Add 75% ethanol at a solvent-to-sample ratio of 25 mL/g.
-
Place the vessel in an ultrasonic bath or use a probe sonicator with a power of 210 W.
-
Conduct the extraction for 40 minutes.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator.
Quantitative Data Summary
The following tables summarize the yields of bergenin obtained under different extraction conditions, which can be used as a reference for optimizing this compound extraction.
Table 1: Comparison of Conventional and Microwave-Assisted Extraction (MAE) of Bergenin from Peltophorum dubium [3][11]
| Extraction Method | Solvent | Yield (% w/w) |
| Conventional (Chromatography) | Chloroform soluble fraction of Methanol extract | 0.0839 |
| Microwave-Assisted Extraction (MAE) | Methanol | 0.45 |
Table 2: Optimal Conditions for Different Extraction Methods for Bergenin from Endopleura uchi Barks [5]
| Extraction Method | Optimal Ethanol Strength (% m/m) |
| Dynamic Maceration | 40 |
| Ultrasound-Assisted Extraction (UAE) | 60 |
| Microwave-Assisted Extraction (MAE) | 30 |
Visualizations
Experimental Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic Diagram for Low Extraction Yield
Caption: Troubleshooting guide for addressing low extraction yields.
References
- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave extraction and molecular imprinted polymer isolation of bergenin applied to the dendrochronological chemical study of Peltophorum dubium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proceedings.science [proceedings.science]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction of bergenin from Astilbe chinensis | Semantic Scholar [semanticscholar.org]
- 10. Microwave extraction and molecular imprinted polymer isolation of bergenin applied to the dendrochronological chemical study of Peltophorum dubium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient Separation of Bergenin and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the separation of bergenin and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of bergenin and its derivatives.
Q1: Why am I observing poor resolution between bergenin and its derivatives, particularly galloyl esters?
Possible Causes:
-
Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for structurally similar compounds like bergenin and its galloyl derivatives.
-
Suboptimal Mobile Phase Composition: The organic modifier and pH of the mobile phase play a crucial role in achieving adequate separation.
-
Gradient Slope is Too Steep: A rapid increase in the organic solvent concentration may not allow enough time for the compounds to resolve on the column.
Solutions:
-
Column Selection:
-
Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These columns offer alternative selectivities, including π-π interactions, which can enhance the separation of aromatic and phenolic compounds.
-
For highly polar derivatives, a polar-embedded or aqueous C18 column can provide better retention and selectivity.
-
-
Mobile Phase Optimization:
-
Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution profile.
-
pH Adjustment: Bergenin and its derivatives contain phenolic hydroxyl groups. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of these groups, leading to sharper peaks and improved retention. A pH range of 2.5-3.5 is often a good starting point.
-
-
Gradient Optimization:
-
Scouting Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution time of the compounds.
-
Shallow Gradient: Once the elution window is identified, implement a shallower gradient around that range. For example, if the compounds elute between 30% and 50% acetonitrile, a gradient from 25% to 55% over a longer period (e.g., 30 minutes) can significantly improve resolution.
-
Q2: My bergenin peak is tailing. What are the common causes and solutions?
Possible Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of bergenin, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to partial ionization of the analyte on the column.
Solutions:
-
Mobile Phase Modification:
-
Acidic Modifier: The addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%) can suppress silanol interactions.
-
Buffer: Using a buffer (e.g., phosphate or acetate buffer) at an appropriate pH can also help to maintain a consistent ionization state of the analyte and minimize tailing.
-
-
Reduce Sample Concentration: Dilute the sample and re-inject. If peak shape improves, column overload was the likely issue.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol activity.
Q3: I'm observing carryover of bergenin or its derivatives in my blank injections.
Possible Causes:
-
Adsorption onto System Components: Bergenin and its derivatives, being polar and containing multiple hydroxyl groups, can adsorb to active sites in the injector, tubing, or column.
-
Insufficient Needle Wash: The injector's needle wash solvent may not be strong enough to remove all traces of the analytes between injections.
Solutions:
-
Stronger Needle Wash: Use a wash solvent that is stronger than the mobile phase used during the run. A mixture of acetonitrile and water with a small amount of acid can be effective.
-
System Passivation: In severe cases, passivating the HPLC system with a strong acid (e.g., nitric acid) followed by a thorough flush with water and organic solvent may be necessary. Consult your instrument manual before performing this procedure.
-
Use a Guard Column: A guard column can help to trap strongly retained compounds and protect the analytical column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a gradient HPLC method for bergenin and its derivatives?
A good starting point is to use a C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A scouting gradient of 10% to 90% B over 30 minutes can be used to determine the elution profile.
Q2: What detection wavelength should I use for bergenin and its derivatives?
Bergenin has UV absorbance maxima around 220 nm and 275 nm. A wavelength of 275 nm is commonly used for detection as it provides good sensitivity and is less susceptible to interference from common solvents.
Q3: How can I improve the resolution between closely eluting isomers of bergenin derivatives?
Separating isomers can be challenging. In addition to the strategies mentioned for improving resolution, consider the following:
-
Lower the Temperature: Reducing the column temperature can sometimes enhance selectivity between isomers.
-
Change the Stationary Phase: As mentioned earlier, phenyl-hexyl or PFP columns can offer different selectivities that may be beneficial for isomer separation.
-
Mobile Phase Additives: Experiment with different acidic modifiers (formic acid, acetic acid, TFA) to see if they impact the selectivity.
Q4: What are some common derivatives of bergenin I might encounter?
Common derivatives of bergenin found in natural products include galloyl esters, such as 11-O-galloylbergenin, and other phenolic acid esters.[1] Synthetic modifications can also be made to the hydroxyl groups to alter the compound's polarity and biological activity.
Experimental Protocols
Protocol 1: General Gradient Method for Separation of Bergenin and its Galloyl Derivatives
This protocol is a starting point and should be optimized for your specific application and instrument.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 50% B (linear gradient)
-
30-35 min: 50% to 90% B (linear gradient)
-
35-40 min: 90% B (isocratic wash)
-
40.1-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of bergenin and related compounds.
Table 1: HPLC Columns for Bergenin Analysis
| Column Type | Dimensions | Particle Size (µm) | Manufacturer (Example) |
| C18 | 4.6 x 250 mm | 5 | Phenomenex, Waters |
| Phenyl-Hexyl | 4.6 x 150 mm | 3.5 | Agilent |
| PFP | 4.6 x 100 mm | 2.7 | Restek |
Table 2: Mobile Phase Compositions for Bergenin Analysis
| Organic Solvent | Aqueous Phase | Modifier |
| Acetonitrile | Water | 0.1% Formic Acid |
| Methanol | Water | 0.05% Trifluoroacetic Acid |
| Acetonitrile | Water | 20 mM Phosphate Buffer (pH 3.0) |
Table 3: Example Gradient Program for Bergenin and Derivatives
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) |
| 0 | 90 | 10 |
| 25 | 50 | 50 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 35.1 | 90 | 10 |
| 40 | 90 | 10 |
Visualizations
Caption: Workflow for HPLC gradient optimization for separating bergenin and its derivatives.
Caption: Troubleshooting logic for common HPLC issues with bergenin analysis.
References
Technical Support Center: Quantification of Phenolic Glycosides
Welcome to the technical support center for the quantification of phenolic glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of analyzing these compounds.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges in the quantification of phenolic glycosides?
A1: The quantification of phenolic glycosides presents several challenges stemming from their chemical nature and the complexity of the matrices in which they are found. Key difficulties include:
-
Chemical Instability: Phenolic glycosides are often labile and susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light.[1][2][3][4]
-
Extraction In-efficiency: The choice of extraction solvent, temperature, and duration significantly impacts the yield and integrity of the extracted glycosides.[1][2][5][6] Inefficient extraction can lead to underestimation.
-
Hydrolysis Complications: Quantification often involves hydrolysis to the aglycone, but both chemical and enzymatic methods have drawbacks. Acid hydrolysis can be harsh and degrade the aglycone, while enzymatic hydrolysis may be incomplete.[7][8]
-
Analytical Complexity: Chromatographic issues such as poor peak shape, co-elution, and matrix effects can complicate accurate quantification by HPLC or LC-MS.[9][10][11][12]
-
Lack of Standards: The vast structural diversity of phenolic glycosides means that commercial standards are often unavailable, hindering direct quantification.[13]
Sample Preparation and Extraction
Q2: How does the sample drying method affect the quantification of phenolic glycosides?
A2: The drying method can dramatically alter the concentration and profile of phenolic glycosides. Studies have shown that methods like freeze-drying and oven-drying can lead to significant changes in the total and relative concentrations of specific glycosides when compared to fresh material.[1][2] For instance, freeze-drying has been observed to cause a decrease in certain glycosides like salicortin, while leading to an increase in its degradation product, salicin, which can be an artifact of the preservation technique.[1]
Q3: What is the impact of extraction solvent and time on the analysis of phenolic glycosides?
A3: The choice of solvent and the duration of extraction are critical. Aqueous and alcoholic media, especially when used for extended periods (e.g., 24 hours), can cause alterations in glycoside concentrations, interconversions between different glycosides, and the formation of artifacts through hydrolytic reactions.[1][2] For example, methanol extraction has been shown to yield a significantly higher content of various phenolic classes compared to aqueous extraction.[1] It is generally recommended to use fresh plant material, cold non-aqueous extraction solvents, and short extraction times to minimize these deleterious effects.[1][2]
Q4: Can pH affect the stability of phenolic glycosides during extraction and storage?
A4: Yes, pH is a critical factor. Many phenolic compounds are more stable in acidic conditions (pH 4-7) and are prone to degradation and oxidation at higher pH levels.[14][15][16][17] This degradation at high pH is often irreversible.[15][17] Some compounds like caffeic acid, chlorogenic acid, and gallic acid are particularly unstable at high pH.[15][17] Therefore, controlling the pH of the extraction solvent and sample solutions is crucial for accurate quantification.
Hydrolysis
Q5: What are the pros and cons of acid hydrolysis versus enzymatic hydrolysis for cleaving phenolic glycosides?
A5:
-
Acid Hydrolysis: This method is effective for cleaving glycosidic bonds but can be harsh. The strong acidic conditions and high temperatures can lead to the degradation of the resulting aglycones, leading to an underestimation of the original glycoside content.[13][7]
-
Enzymatic Hydrolysis: This is a milder alternative that uses specific glycosidases. It avoids the use of harsh chemicals and conditions.[13][18][19][20][21][22] However, commercially available enzymes may have low efficiency for certain types of glycosides.[13] Recent research has focused on discovering novel, more potent glycosidases to improve the efficiency of this method.[13][18][19][20][21][22]
Chromatographic Analysis
Q6: What causes poor peak shapes (tailing, fronting) in the HPLC analysis of phenolic glycosides?
A6: Poor peak shapes can result from several factors:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction with residual silanol groups on a C18 column). Adjusting the mobile phase pH or using a column with end-capping can help mitigate this. Column overload and contamination can also cause tailing.[9]
-
Peak Fronting: This can occur when the sample is dissolved in a solvent stronger than the mobile phase or when the column is overloaded.[9]
-
Split Peaks: Can be caused by a blocked column inlet frit, a void in the column packing, or co-elution of two different compounds.[9]
Q7: How can I troubleshoot retention time shifts in my HPLC analysis?
A7: Retention time drift can be caused by:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently.
-
Poor Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient run.[23]
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.[23]
-
Changes in Flow Rate: Check for leaks in the system and ensure the pump is functioning correctly.[23]
Q8: What are matrix effects in LC-MS analysis of phenolic glycosides and how can they be minimized?
A8: Matrix effects are the suppression or enhancement of the ionization of the analyte of interest by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To minimize matrix effects, one can:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds.
-
Optimize Chromatographic Separation: Modify the HPLC method to separate the analyte from the interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is ideal for correcting matrix effects. If this is not available, a structurally similar compound can be used.[24]
Troubleshooting Guides
Guide 1: Low Recovery of Phenolic Glycosides
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of phenolic glycosides after extraction. | Inappropriate extraction solvent. | Test different solvents or solvent mixtures (e.g., methanol, ethanol, acetone, with varying water content).[5][25][26] Methanol is often more efficient than aqueous extraction for many phenolics.[1] |
| Degradation during extraction. | Use shorter extraction times and lower temperatures.[6] Consider using fresh, not dried, plant material.[1][2] | |
| Incomplete hydrolysis (if quantifying via aglycone). | Optimize hydrolysis conditions (acid concentration, temperature, time).[7][8] Consider using a more effective glycosidase enzyme.[13][18][19][20][21][22] | |
| Loss of specific phenolic glycosides during sample preparation. | Instability at the pH of the extraction solvent. | Adjust the pH of the extraction solvent to a range where the target compounds are stable (typically pH 4-7).[14][15] |
| Degradation due to light or high temperature during storage. | Store extracts in amber vials at low temperatures to prevent degradation.[3][4] |
Guide 2: Poor Chromatographic Performance (HPLC/LC-MS)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower the mobile phase pH to suppress silanol interactions.[9] Use a column with end-capping. |
| Column overload. | Dilute the sample or inject a smaller volume.[9] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] |
| Split Peaks | Blocked column inlet frit or void in the column. | Replace the column.[9] |
| Co-elution of two compounds. | Optimize the mobile phase composition or gradient to improve separation.[9] | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing.[23] |
| Insufficient column equilibration. | Increase the equilibration time between runs.[23] | |
| Baseline Noise | Contaminated mobile phase or detector cell. | Filter the mobile phase and flush the detector cell.[23] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[23] |
Quantitative Data Summary
Table 1: Stability of Phenolic Compounds Under Different pH Conditions
| Phenolic Compound | Stability at High pH | Reference |
| Caffeic acid | Unstable | [15][17] |
| Chlorogenic acid | Unstable | [15][17] |
| Gallic acid | Unstable | [15][17] |
| (-)-Catechin | Stable | [15][17] |
| (-)-Epigallocatechin | Stable | [15][17] |
| Ferulic acid | Stable | [15][17] |
| Rutin | Stable | [15][17] |
Table 2: Effect of Storage Conditions on the Stability of Phenolic Compounds
| Storage Condition | Impact on Phenolic Compounds | Key Findings | Reference |
| Sunlight at 23°C | High degradation | Significant decreases in total phenolic content (up to 53%) and total anthocyanin content (up to 62%). Quercetin, rutin, and p-coumaric acid were among the least stable. | [3] |
| 40°C in the dark | Moderate degradation | Significant decreases in some phenolics, with quercetin, p-hydroxybenzoic, and p-coumaric acids degrading the most. | [3] |
| 23°C in the dark | Most stable | Polyphenolic substances were most stable under these conditions. | [3] |
Experimental Protocols
Protocol 1: General Extraction of Phenolic Glycosides
-
Sample Preparation: If using dried material, grind to a fine powder. For fresh material, homogenize in a suitable solvent.
-
Extraction:
-
Suspend the sample in a non-aqueous solvent such as methanol or ethanol at a ratio of 1:10 (w/v).
-
Extract using ultrasonication for 15-30 minutes at a controlled low temperature (e.g., 25°C).[8][25]
-
Alternatively, perform maceration with agitation for a short period (e.g., 1-2 hours) at room temperature.
-
-
Filtration and Concentration:
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm filter.
-
Evaporate the solvent under reduced pressure at a low temperature (<40°C).
-
-
Storage: Re-dissolve the extract in a suitable solvent (e.g., mobile phase) and store at -20°C in amber vials until analysis.
Protocol 2: Acid Hydrolysis of Phenolic Glycosides
-
Preparation: To the extracted sample, add an equal volume of 2 M HCl.
-
Hydrolysis: Heat the mixture at 90°C for 2 hours in a sealed vial under a nitrogen atmosphere to prevent oxidation.[6][26]
-
Extraction of Aglycones: After cooling, extract the aglycones with a non-polar solvent such as ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 3: HPLC-DAD Analysis of Phenolic Compounds
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-40 min, 5-40% B; 40-50 min, 40-100% B; 50-55 min, 100% B; 55-60 min, 100-5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at multiple wavelengths (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).
-
Quantification: Use external standards of known concentrations to create calibration curves for each analyte. If standards are not available, results can be expressed as equivalents of a common standard (e.g., gallic acid equivalents for total phenols).
Visualizations
Caption: Troubleshooting workflow for low recovery of phenolic glycosides.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. extractionmagazine.com [extractionmagazine.com]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid methods for extracting and quantifying phenolic compounds in citrus rinds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 11-O-Syringylbergenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 11-O-Syringylbergenin.
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS analysis that may be indicative of matrix effects.
Problem 1: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in Quantification
-
Question: Are you observing distorted peak shapes (e.g., tailing, fronting, or splitting), fluctuating signal intensity between injections of the same sample, or poor reproducibility in your quantitative results for this compound?
-
Possible Cause: These are common symptoms of matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte.[1] This interference can lead to ion suppression or enhancement, resulting in unreliable data.[2][3]
-
Solution:
-
Confirm Matrix Effects: First, confirm that matrix effects are the root cause. This can be done qualitatively using the post-column infusion technique or quantitatively by comparing the slopes of calibration curves prepared in a pure solvent versus a matrix extract.[2][4] A significant difference indicates the presence of matrix effects.[3]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][5] Consider implementing or optimizing a sample preparation protocol such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3]
-
Chromatographic Separation: Adjust your chromatographic method to separate this compound from the interfering matrix components.[3] This can involve changing the mobile phase composition, gradient profile, or using a column with a different stationary phase chemistry.[3][6]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and mitigate their effect.[2][7]
-
Problem 2: Low Signal Intensity and Poor Sensitivity
-
Question: Is the signal intensity for this compound much lower than expected, leading to a high limit of detection (LOD) and limit of quantification (LOQ)?
-
Possible Cause: Significant ion suppression is likely occurring.[8] Co-eluting matrix components can compete with this compound for ionization in the MS source, leading to a reduced signal.[3][9] Phospholipids are common culprits in biological matrices like plasma.[5]
-
Solution:
-
Enhance Sample Cleanup: A more rigorous sample preparation method is necessary. If using protein precipitation, which is known for leaving behind significant matrix components, consider switching to SPE or LLE.[5][6] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression.[2][10] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression.[11] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.[3]
-
Optimize MS Source Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound to maximize its ionization efficiency.[12]
-
Problem 3: Inconsistent Results for Quality Control (QC) Samples
-
Question: Are your QC samples failing to meet acceptance criteria due to high variability and poor accuracy?
-
Possible Cause: Sample-to-sample variation in the matrix composition can lead to different degrees of matrix effects, causing inconsistent results.[13] This is particularly common when analyzing samples from different individuals or sources.
-
Solution:
-
Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in a pooled matrix that is representative of your study samples.[3][7] This helps to normalize the matrix effects across the analytical run.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is highly effective at correcting for variability in matrix effects between different samples.[7][10]
-
Standard Addition Method: For samples with highly variable matrices where a representative blank matrix is unavailable, the standard addition method can be used.[2] This involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within each sample.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting components in the sample matrix.[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[2] The "matrix" includes all components of the sample other than the analyte of interest, such as salts, proteins, lipids, and metabolites.[3]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the MS source post-column.[2][4] A blank matrix extract is then injected onto the LC system. Any dips or rises in the baseline signal of this compound indicate retention time regions where ion suppression or enhancement occurs.[2]
-
Post-Extraction Spike Method: This is a quantitative method where you compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process.[4] The matrix effect can be calculated as a percentage.
Q3: What is the best sample preparation technique to minimize matrix effects?
A3: The "best" technique depends on the nature of your sample matrix and this compound. However, here is a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and significant matrix effects, particularly from phospholipids.[5][6]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but analyte recovery can be variable, especially for polar compounds.[5][6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing interfering matrix components.[6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is often the most effective for complex samples.[6]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS for quantitative LC-MS analysis whenever possible, especially when dealing with complex matrices.[10] A SIL-IS is the most effective tool to compensate for matrix effects and variations in sample preparation and instrument response, leading to the most accurate and precise results.[7][11]
Q5: Can optimizing the LC method help reduce matrix effects?
A5: Yes. By improving the chromatographic separation, you can resolve this compound from co-eluting matrix components.[3] Strategies include:
-
Modifying the mobile phase: Adjusting the pH or organic solvent composition can alter the retention of both the analyte and interferences.[6]
-
Changing the column: Using a column with a different stationary phase can provide different selectivity.
-
Adjusting the gradient: A shallower gradient can improve the resolution between peaks.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify retention time windows where ion suppression or enhancement occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract
Procedure:
-
Set up your LC system with the analytical column and mobile phases intended for your analysis.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a tee-union.
-
Connect the outlet of the syringe pump, containing the this compound standard solution, to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start the LC gradient without an injection and monitor the signal of the this compound precursor ion to establish a stable baseline.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the signal of the infused 1-O-Syringylbergenin. Any significant and reproducible deviation from the stable baseline indicates a region of ion suppression (dip) or enhancement (rise).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Generic Reversed-Phase Protocol)
Objective: To remove interfering matrix components from the sample prior to LC-MS analysis.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Sample (e.g., plasma, plant extract)
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove polar interferences.
-
Elution: Elute this compound with 1 mL of the elution solvent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of this compound in human plasma, illustrating how to present such data.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) of QC Samples (n=6) |
| Protein Precipitation (Acetonitrile) | 95.2 | -45.8 (Suppression) | 18.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85.1 | -20.3 (Suppression) | 9.7 |
| Solid-Phase Extraction (C18) | 98.6 | -5.2 (Suppression) | 4.3 |
-
Analyte Recovery: The percentage of the analyte recovered after the sample preparation process.
-
Matrix Effect: Calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100%. Negative values indicate ion suppression, while positive values indicate ion enhancement.
-
RSD: Relative Standard Deviation, indicating the precision of the measurements.
Visualizations
Caption: A workflow diagram for troubleshooting matrix effects.
Caption: A workflow for sample preparation to minimize matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 11-O-Syringylbergenin in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of 11-O-Syringylbergenin in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability data for this compound is limited. The following guidance is based on the known physicochemical properties of its parent compound, bergenin, and general principles of phenolic compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the structure of its parent compound, bergenin, the primary stability concerns for this compound in solution are hydrolysis and oxidation. Bergenin is known to be susceptible to hydrolysis of its lactone ring in neutral and alkaline conditions[1][2][3]. As a phenolic compound, this compound is also prone to oxidation, which can be accelerated by factors such as light, heat, and the presence of dissolved oxygen[4].
Q2: What is the optimal pH range for storing this compound solutions?
A2: Acidic conditions are recommended for the storage of bergenin solutions to minimize hydrolysis. Bergenin has been shown to be stable at pH values of 1.0, 3.0, and 5.0[4]. Therefore, it is advisable to prepare and store this compound solutions in a buffered system within a pH range of 3.0 to 5.0.
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature significantly accelerates the degradation of bergenin, particularly in neutral to alkaline solutions[4]. For long-term storage, it is crucial to keep this compound solutions at low temperatures. Storage at -20°C or -80°C is recommended to slow down both hydrolytic and oxidative degradation[4].
Q4: What type of solvent should I use to dissolve this compound?
A4: The choice of solvent will depend on the experimental requirements. For aqueous solutions, use a buffer within the acidic pH range (3.0-5.0). Organic solvents such as DMSO or ethanol can also be used[4]. Regardless of the solvent, it is important to use high-purity, degassed solvents to minimize oxidative degradation[4].
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: Yes, the addition of antioxidants can help to prevent oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid and butylated hydroxytoluene (BHT)[4]. The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time in a neutral pH buffer (e.g., PBS at pH 7.4). | Hydrolysis of the lactone ring, which is accelerated at neutral and alkaline pH. | Prepare stock solutions in an acidic buffer (pH 3.0-5.0). For experiments requiring a neutral pH, prepare fresh dilutions from the acidic stock immediately before use. Minimize the time the compound is in the neutral buffer. |
| Discoloration (e.g., yellowing or browning) of the solution. | Oxidation of the phenolic groups. This can be initiated by light, heat, or dissolved oxygen. | Store solutions in amber vials to protect from light[4]. Use degassed solvents and consider flushing the headspace of the vial with an inert gas like nitrogen or argon[4]. Store at -20°C or -80°C[4]. Consider adding an antioxidant. |
| Precipitation of the compound from the solution. | Low aqueous solubility of bergenin and potentially this compound, especially at higher concentrations. Changes in pH or temperature can also affect solubility. | Prepare solutions at the lowest effective concentration. The use of co-solvents like DMSO or ethanol may be necessary. Ensure the storage buffer pH is maintained. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results between batches of prepared solutions. | Degradation of the compound in one or more batches due to variations in preparation or storage. | Standardize the solution preparation protocol. Always use fresh, high-quality solvents and buffers. Prepare single-use aliquots to avoid repeated exposure of the stock solution to air and temperature fluctuations[4]. |
Data Presentation
Table 1: pH-Dependent Stability of Bergenin at 25°C and 37°C
| pH | Temperature (°C) | Remaining Bergenin after 24h (%) | Pseudo First-Order Degradation Rate Constant (kobs, h-1) | Half-life (t1/2, h) |
| 1.0 | 25 | Stable | - | - |
| 3.0 | 25 | Stable | - | - |
| 5.0 | 25 | Stable | - | - |
| 7.0 | 25 | 82.7 | 7.9 x 10-3 | 87.7 |
| 8.0 | 25 | 51.4 | 27.6 x 10-3 | 25.1 |
| 1.0 | 37 | Stable | - | - |
| 3.0 | 37 | Stable | - | - |
| 5.0 | 37 | Stable | - | - |
| 7.0 | 37 | 49.3 | 27.6 x 10-3 | 25.1 |
| 8.0 | 37 | 3.59 | 134.1 x 10-3 | 5.2 |
Data adapted from studies on bergenin[4].
Table 2: Solubility of Bergenin in Aqueous Buffers at Different Temperatures
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.0 | 25 | 1.29 |
| 3.0 | 25 | 1.08 |
| 5.0 | 25 | 1.22 |
| 1.0 | 60 | 8.76 |
| 3.0 | 60 | 6.75 |
| 5.0 | 60 | 7.80 |
Data adapted from studies on bergenin[1][2][3].
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Citrate Buffer, pH 4.0
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Preparation: If using an aqueous buffer, prepare the 0.1 M citrate buffer at pH 4.0. Degas the chosen solvent (DMSO or buffer) by sparging with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Compound Dissolution: Accurately weigh the desired amount of this compound powder. Dissolve the powder in a minimal amount of degassed DMSO, and then dilute to the final concentration with the degassed citrate buffer (pH 4.0). If using only DMSO, dissolve directly in the degassed solvent. Gentle warming or sonication can aid dissolution.
-
Inert Atmosphere: Once the compound is fully dissolved, flush the headspace of the vial with nitrogen or argon for 30-60 seconds to displace any air.
-
Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use amber vials. Flush the headspace of each aliquot vial with inert gas before sealing.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantification of bergenin and can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of methanol and water (containing 0.1% formic or acetic acid to maintain an acidic pH) is commonly used. A typical gradient might be:
-
0-5 min: 10% Methanol
-
5-25 min: Gradient to 90% Methanol
-
25-30 min: 90% Methanol
-
30-35 min: Gradient back to 10% Methanol
-
35-40 min: 10% Methanol (equilibration)
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30°C
-
Detection wavelength: ~276 nm (based on bergenin's absorbance maximum)
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for preparing a stabilized solution.
Caption: A logical guide for troubleshooting solution instability.
References
- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Phenolic Compounds
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of phenolic compounds. This guide provides detailed troubleshooting steps and frequently asked questions in a user-friendly question-and-answer format to help you resolve poor peak shapes in your chromatograms.
Troubleshooting Guides
Poor peak shape can significantly impact the accuracy and precision of your quantitative analysis. The following sections address the most common peak shape problems: peak tailing, peak fronting, split peaks, and broad peaks.
Peak Tailing
Q: My phenolic compound peaks are showing significant tailing. What are the potential causes and how can I fix this?
A: Peak tailing, where the latter half of the peak is elongated, is a frequent issue when analyzing polar compounds like phenolics.[1] This asymmetry can compromise resolution and integration accuracy. The primary causes stem from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and column condition.[2][3]
Common Causes and Solutions for Peak Tailing
| Cause | Solution | Recommended Parameters |
| Secondary Silanol Interactions | Lower the mobile phase pH to suppress silanol ionization. Use a high-purity, end-capped C18 column. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations.[1][4][5] | pH: 2.5 - 3.5 (using formic acid, acetic acid, or phosphoric acid).[1][6] Buffer Concentration: 10-50 mM if a buffer is used.[7] |
| Column Overload (Mass Overload) | Reduce the injection volume or dilute the sample.[1][2] | Dilute the sample by a factor of 10 and reinject to see if peak shape improves.[8] |
| Column Contamination/Degradation | Use a guard column to protect the analytical column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[1] If the issue persists, the column may need replacement.[7] | - |
| Metal Chelation | For certain phenolic compounds that can chelate with trace metals in the HPLC system (frits, tubing), consider using a bio-inert or PEEK-lined system. | - |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your phenolic analyte to ensure it is in a single ionic form.[9] | For acidic phenolics, a lower pH is generally better. |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart guiding the troubleshooting process for peak tailing.
Peak Fronting
Q: My peaks are fronting, with a leading edge that is less steep than the trailing edge. What causes this and what should I do?
A: Peak fronting is less common than tailing but indicates that some analyte molecules are eluting earlier than the main band.[10] This is often a result of overloading the column or an incompatibility between the sample solvent and the mobile phase.[11][12]
Common Causes and Solutions for Peak Fronting
| Cause | Solution | Notes |
| Sample Overload (Concentration) | Dilute the sample. The concentration of the analyte is too high for the column to handle, leading to saturation.[10][13] | This is the most common cause of peak fronting. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a solvent that is weaker (less eluotropic) than the mobile phase.[1][12] | Injecting in a strong solvent causes the analyte band to spread and travel too quickly at the column inlet. |
| Column Degradation (Void/Collapse) | A void at the head of the column can cause the sample to travel through different paths, leading to a distorted peak.[12][13] This typically requires column replacement. | This issue will likely affect all peaks in the chromatogram. |
| Co-elution | An impurity or related compound may be co-eluting on the front of the main peak.[8] | Improve the separation by adjusting the mobile phase composition or gradient profile. |
Logical Relationship for Diagnosing Peak Fronting
Caption: Decision tree for troubleshooting the causes of peak fronting.
Split Peaks
Q: I am observing split or shoulder peaks for my phenolic compounds. How can I troubleshoot this?
A: Split peaks can be one of the more challenging issues to diagnose as they can originate from physical problems with the column, chemical effects, or the sample itself. A split peak can appear as two distinct peaks or as a "shoulder" on the main peak.[14]
Common Causes and Solutions for Split Peaks
| Cause | Solution | Notes |
| Partially Blocked Column Frit | Filter all samples and mobile phases before use. If the frit is blocked, it may be possible to reverse-flush the column (check manufacturer's instructions) or the column may need to be replaced.[13][14] | A blocked frit can cause uneven flow distribution onto the column packing. |
| Column Void or Channeling | A void at the head of the column can cause the sample band to split as it enters the stationary phase. This requires column replacement.[15] | This will typically affect all peaks in the chromatogram. |
| Strong Sample Solvent Effect | Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to split, especially for early eluting compounds. Prepare the sample in the mobile phase or a weaker solvent. | - |
| Co-eluting Compounds | The "split" peak may actually be two different, closely eluting compounds. | To confirm, adjust method parameters like mobile phase composition, gradient slope, or temperature to see if the two peaks can be resolved. |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is very close to the pKa of the phenolic compound, both the ionized and non-ionized forms can exist, leading to peak splitting. Adjust the pH to be at least 1.5-2 units away from the pKa.[16] | - |
Experimental Workflow for Split Peak Investigation
Caption: Step-by-step workflow to diagnose the cause of split peaks.
Broad Peaks
Q: My peaks are very broad, resulting in poor resolution and sensitivity. What are the likely causes?
A: Broad peaks can be caused by a variety of factors, ranging from issues with the HPLC system's plumbing (extra-column volume) to problems with the column or mobile phase.[17][18]
Common Causes and Solutions for Broad Peaks
| Cause | Solution | Notes |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are correctly made and have zero dead volume.[5][7] | This is especially critical for high-efficiency, small-particle columns. |
| Column Degradation | Over time, column performance degrades, leading to broader peaks. This can be due to loss of stationary phase or contamination.[19] Replace the column. | - |
| Low Flow Rate | While it may seem counterintuitive, a flow rate that is too low can lead to peak broadening due to longitudinal diffusion.[18] | Ensure the flow rate is optimal for the column dimensions. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening. | Prepare samples in the mobile phase. |
| High Detector Time Constant | A detector time constant that is set too high can cause peaks to appear broader than they are.[7] | Check the detector settings and reduce the time constant if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for the analysis of phenolic compounds? A1: Many phenolic compounds are acidic in nature due to the hydroxyl group attached to the aromatic ring. Their ionization state is therefore dependent on the pH of the mobile phase.[9] Controlling the pH is crucial to ensure that the analyte is in a single, non-ionized form, which leads to better retention, improved peak shape, and reproducible results.[16][20] Operating at a low pH (e.g., 2.5-3.5) suppresses the ionization of both the phenolic analytes and the residual silanol groups on the silica-based stationary phase, minimizing peak tailing.[4][6]
Q2: What type of HPLC column is best for phenolic compounds? A2: The most commonly used columns for the analysis of phenolic compounds are reversed-phase C18 columns.[21][22] For better peak shape with polar phenolic acids, it is highly recommended to use a high-purity, end-capped C18 column to minimize the interaction with residual silanols.[1][5] Core-shell columns are also a good option as they can provide high efficiency and faster analysis times.[23]
Q3: What are some typical mobile phases used for separating phenolic compounds? A3: A typical mobile phase for the gradient elution of phenolic compounds consists of two solvents:
-
Solvent A: An aqueous solution, often acidified with a small percentage of an acid like formic acid or acetic acid (e.g., 0.1% to 2%).[24][25]
-
Solvent B: An organic solvent, typically acetonitrile or methanol.[21][26] A common approach is to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more non-polar compounds.
Q4: Is sample preparation important for analyzing phenolic compounds? A4: Yes, proper sample preparation is critical, especially for complex matrices like plant extracts, wine, or food products.[27] These samples contain numerous compounds that can interfere with the analysis or contaminate the HPLC column.[28] Techniques like solid-phase extraction (SPE) are often used to clean up the sample and concentrate the phenolic compounds before injection, which can significantly improve chromatogram quality and column lifetime.[27]
Experimental Protocols
Example Protocol: General Screening of Phenolic Acids
This protocol is a starting point and should be optimized for your specific analytes and sample matrix.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 1% Acetic Acid (pH ≈ 2.8)
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-40 min: 5% to 30% B
-
40-45 min: 30% to 50% B
-
45-50 min: Hold at 50% B
-
50-55 min: 50% to 5% B
-
55-65 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV-Vis Diode Array Detector (DAD) at 280 nm and 320 nm.[25][26]
-
Sample Preparation: Dissolve the sample or extract in the initial mobile phase (95:5 Water/Acetonitrile with 1% Acetic Acid). Filter through a 0.45 µm syringe filter before injection.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. moravek.com [moravek.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 18. quora.com [quora.com]
- 19. mastelf.com [mastelf.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. akjournals.com [akjournals.com]
- 22. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Bergenin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the in vivo bioavailability of bergenin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of bergenin and its derivatives?
A1: The low oral bioavailability of bergenin is primarily attributed to several factors:
-
Poor Solubility: Bergenin is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][2]
-
Low Permeability: Its hydrophilic nature limits its ability to pass through the lipid-rich intestinal cell membranes.[3][4]
-
pH Instability: Bergenin is unstable at neutral to basic pH conditions, such as those found in the intestine (pH 6.8 or above), leading to degradation before it can be absorbed.[3][5]
-
Short Half-Life: The compound is quickly eliminated from the body, reducing the time available for absorption.[3][4]
Q2: What are the most common strategies to enhance the bioavailability of bergenin derivatives?
A2: Several formulation strategies have been successfully employed to overcome the challenges of low bioavailability:
-
Phospholipid Complexes: Forming a complex with phospholipids can increase both the water and lipid solubility of bergenin, thereby enhancing its oral absorption.[1][6]
-
Nanostructured Lipid Carriers (NLCs): Encapsulating bergenin within NLCs can protect it from degradation, prolong its release, and improve its transport across the intestinal membrane.[7][8]
-
Nanoparticles: Reducing the particle size of bergenin to the nanoscale increases its surface area, which can improve its dissolution rate and subsequent absorption.[2][7]
-
Prodrugs: Modifying the chemical structure of bergenin to create a more lipophilic prodrug can improve its permeability. These prodrugs are then converted back to the active bergenin molecule within the body.[5]
-
Structural Modifications: Esterification of the hydroxyl groups with fatty acids or phenolic acids can lead to derivatives with improved biological activity and potentially better bioavailability.[7][9]
Q3: How do phospholipid complexes improve the absorption of bergenin?
A3: Bergenin-phospholipid complexes enhance absorption through a multi-faceted mechanism. The complex improves the lipophilicity of bergenin, facilitating its passage across the intestinal epithelial cells.[1] Studies have shown that while bergenin alone is primarily absorbed via passive diffusion, the phospholipid complex can be transported by both passive diffusion and active transport, specifically clathrin-dependent receptor-mediated endocytosis.[6] Furthermore, the addition of chitosan to the formulation can help to open the tight junctions between intestinal cells, further increasing transport via the paracellular route.[6][7]
Troubleshooting Guides
Issue 1: Poor dissolution and solubility of a new bergenin derivative.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent low aqueous solubility of the derivative. | Prepare a nanosuspension to reduce particle size.[7] | Increased surface area leading to a faster dissolution rate. |
| Formulate a β-cyclodextrin inclusion complex.[7] | The hydrophilic exterior of the cyclodextrin will improve the aqueous solubility of the complexed derivative. | |
| Poor lipid solubility limiting membrane interaction. | Synthesize a phospholipid complex of the derivative.[1] | Enhanced lipophilicity, leading to improved solubility in both aqueous and lipid environments. |
Issue 2: Low permeability of the bergenin derivative across Caco-2 cell monolayers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High hydrophilicity of the derivative. | Develop a prodrug by esterifying one or more hydroxyl groups to increase lipophilicity.[5] | The more lipophilic prodrug will have a higher affinity for the cell membrane, leading to increased passive diffusion. |
| Formulate the derivative into a nanostructured lipid carrier (NLC).[7] | The NLC can be taken up by endocytosis, providing an alternative transport pathway across the cells. | |
| Efflux by P-glycoprotein (P-gp) transporters. | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 model. | An increase in the apparent permeability (Papp) would suggest that the derivative is a substrate for P-gp. Formulation strategies to bypass P-gp may be necessary. |
Issue 3: Inconsistent pharmacokinetic data in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the derivative in the gastrointestinal tract. | Encapsulate the derivative in a pH-sensitive nanoformulation.[2] | The formulation will protect the derivative from the acidic environment of the stomach and release it in the more neutral pH of the intestine. |
| High first-pass metabolism. | Investigate alternative routes of administration, such as transdermal or parenteral, if oral delivery proves too challenging. | Bypassing the liver will reduce first-pass metabolism and increase systemic bioavailability. |
| Variability in animal models. | Ensure strict adherence to protocols, including fasting times and dosing volumes. Use a sufficient number of animals per group to achieve statistical power. | Reduced variability in plasma concentration-time profiles and more reliable pharmacokinetic parameters. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in the bioavailability of bergenin through various formulation strategies.
Table 1: Pharmacokinetic Parameters of Bergenin Formulations in Rats
| Formulation | Cmax (µg/mL) | AUC₀→∞ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Bergenin (Suspension) | 0.23 ± 0.05 | 1.34 ± 0.21 | 100 | [1] |
| Bergenin-Phospholipid Complex (BPC) | 1.01 ± 0.18 | 5.88 ± 0.98 | 439 | [1] |
| Bergenin NLC | - | - | 3.54 times higher than suspension | [8] |
| Bergenin NLC | - | - | 4.27 times higher than pure bergenin | [8] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Physicochemical Properties of Bergenin Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Bergenin-Phospholipid Complex (BPC) | 169.2 ± 20.11 | -21.6 ± 2.4 | - | 45.98 ± 1.12 | [1] |
| Optimized Bergenin Nanoparticles | 86.17 ± 2.1 | -32.33 ± 5.53 | 84 ± 1.3 | 16 ± 0.34 | [2] |
Experimental Protocols
Protocol 1: Preparation of Bergenin-Phospholipid Complex (BPC)
This protocol is based on the methods described by Guan et al.
-
Optimization of Preparation Conditions:
-
Use a spherical symmetric design-response surface methodology to optimize the preparation parameters.
-
Key parameters to optimize include reaction temperature, bergenin concentration, and the drug-to-phospholipid ratio.
-
Optimal conditions reported are a temperature of 60°C, a bergenin concentration of 80 g/L, and a drug-to-phospholipid ratio of 0.9 (w/w).[1]
-
-
Synthesis:
-
Dissolve bergenin and phospholipids in an appropriate organic solvent (e.g., ethanol) in a round-bottom flask.
-
Reflux the mixture at the optimized temperature for a specified time.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting bergenin-phospholipid complex.
-
-
Characterization:
-
Confirm the formation of the complex using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC).
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Evaluate the morphology using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Assess the improvement in solubility by measuring the solubility of the complex in both water and n-octanol.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a bergenin derivative formulation.
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (typically 200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving pure bergenin suspension, test group receiving the new formulation).
-
Administer the formulations orally via gavage at a predetermined dose of bergenin.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as HPLC or LC-MS/MS, for the quantification of the bergenin derivative in plasma.
-
Precipitate plasma proteins (e.g., with acetonitrile or methanol), centrifuge, and analyze the supernatant.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½).
-
Calculate the relative bioavailability of the new formulation compared to the control suspension.
-
Visualizations
Caption: Experimental workflow for enhancing bergenin derivative bioavailability.
Caption: Absorption pathways of bergenin and its enhanced formulations.
References
- 1. Preparation, characterization and in vivo evaluation of bergenin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of pH-Sensitive Nanoformulation of Bergenin Isolated from Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, pH dependent, plasma and enzymatic stability of bergenin prodrugs for potential use against rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the mechanisms of improved oral bioavailability of bergenin using bergenin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
addressing autofluorescence interference in 11-O-Syringylbergenin assays
Welcome to the technical support center for 11-O-Syringylbergenin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly the issue of autofluorescence interference during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a concern in its assays?
This compound is a derivative of bergenin, a naturally occurring polyphenol. Like many phenolic compounds, it possesses intrinsic fluorescence, meaning it can absorb light and re-emit it at a longer wavelength. This property, known as autofluorescence, can become a significant source of interference in fluorescence-based assays. The compound's own signal can mask or artificially inflate the signal from the fluorescent probes used in the experiment, leading to inaccurate measurements and misinterpretation of results.
Q2: What are the primary sources of autofluorescence in a typical cell-based assay?
Several components in a cell-based assay can contribute to background autofluorescence, including:
-
Endogenous Cellular Components: Molecules like NADH, FAD, and lipofuscin within cells naturally fluoresce.
-
Cell Culture Media: Phenol red and other components in the culture medium are often highly fluorescent.
-
Assay Reagents: The compound of interest (this compound) itself can be a primary source.
-
Plasticware: The microplates or slides used for the experiment can also exhibit some level of autofluorescence.
Q3: What are the general strategies to mitigate autofluorescence?
There are several approaches to manage autofluorescence, which can be broadly categorized as:
-
Spectral Subtraction: Measuring the fluorescence of a control sample (without the fluorescent probe) and subtracting this background from the experimental samples.
-
Use of Quenching Agents: Employing chemical agents that can reduce the autofluorescence of specific components.
-
Instrumental Adjustments: Utilizing techniques like time-resolved fluorescence (TRF) or confocal microscopy to distinguish the probe's signal from the background.
-
Proper Experimental Design: Including appropriate controls and selecting fluorescent probes with emission spectra that are well-separated from the autofluorescence spectrum.
Troubleshooting Guide: Autofluorescence Interference
This guide provides structured solutions to common problems encountered due to autofluorescence when working with this compound.
Problem 1: High background signal in control wells (containing cells and this compound but no fluorescent probe).
This indicates that the primary source of interference is the intrinsic fluorescence of the compound and/or the cells themselves.
Caption: Workflow for addressing high background autofluorescence.
-
Spectral Characterization and Probe Selection:
-
Protocol:
-
Prepare control samples containing cells and this compound at the desired concentration.
-
Using a fluorescence spectrophotometer or plate reader, perform an excitation and emission scan to determine the peak autofluorescence wavelengths.
-
Select a fluorescent probe for your assay with an emission maximum that is significantly shifted from the autofluorescence peak of this compound.
-
-
Data Comparison:
-
| Compound Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Recommended Probe Class (Emission >) |
| Polyphenols (e.g., Bergenin) | 280 - 350 | 380 - 450 | Long-Stokes Shift Dyes (>550 nm) |
| Cellular (NADH, FAD) | 340, 450 | 460, 525 | Red/Far-Red Dyes (>600 nm) |
-
Background Subtraction:
-
Protocol:
-
For each experimental condition, prepare a parallel control well containing all components except the fluorescent probe.
-
Measure the fluorescence intensity of both the experimental wells (Total Fluorescence) and the control wells (Background Fluorescence).
-
Calculate the true signal by subtracting the average background fluorescence from the total fluorescence for each condition.
-
-
Problem 2: Signal from the fluorescent probe is weak and difficult to distinguish from the background.
This issue arises when the signal-to-noise ratio is low, making it challenging to obtain reliable data.
Caption: Strategies to enhance the signal-to-noise ratio in fluorescence assays.
-
Use of a Quenching Agent:
-
Trypan Blue is a common quenching agent for extracellular and cell-surface fluorescence. It is important to note that it should be used with caution as it can also quench the signal from the probe if it is not properly washed away.
-
Protocol:
-
After incubating with your fluorescent probe, add Trypan Blue solution (typically 0.025% - 0.1%) to the wells.
-
Incubate for a short period (e.g., 1-5 minutes).
-
Measure the fluorescence immediately. Note: This method is terminal for cells.
-
-
Quantitative Guidelines:
-
| Quenching Agent | Typical Final Concentration | Target | Notes |
| Trypan Blue | 0.025% - 0.1% | Extracellular fluorescence | Can quench the probe signal; terminal for cells. |
| Sodium Dithionite | 1 mM | General quencher | Can affect cell viability. |
-
Instrumental Settings Optimization:
-
Time-Resolved Fluorescence (TRF): If your compound's autofluorescence has a short lifetime, using a long-lifetime fluorescent probe (e.g., lanthanide-based) with a TRF-capable plate reader can significantly improve the signal-to-noise ratio.
-
Protocol:
-
Select a TRF-compatible fluorescent probe for your assay.
-
Set up the plate reader with a delay time after excitation (e.g., 50-100 µs) before measuring the emission. This allows the short-lived autofluorescence to decay while the long-lived probe signal persists.
-
-
By systematically applying these troubleshooting steps and utilizing the provided protocols, researchers can effectively address the challenges posed by autofluorescence in this compound assays, leading to more accurate and reliable experimental outcomes.
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 11-O-Syringylbergenin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacities of 11-O-Syringylbergenin and the well-characterized flavonoid, quercetin. Due to a lack of direct comparative studies and specific quantitative antioxidant capacity data for this compound in the reviewed literature, this guide will focus on a qualitative comparison, supplemented by quantitative data for quercetin and related bergenin derivatives. This approach aims to provide a valuable resource for researchers interested in the antioxidant potential of these compounds.
Executive Summary
Data Presentation: A Comparative Look at Antioxidant Activity
The following table summarizes the available quantitative data for quercetin and various bergenin derivatives from DPPH and ABTS radical scavenging assays. It is important to note that these values were compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Assay | IC50 / EC50 Value | Reference |
| Quercetin | DPPH | ~2.5 - 10 µM | [Various sources] |
| ABTS | ~1.1 - 5 µM | [Various sources] | |
| Bergenin | DPPH | Weak activity | [1][2] |
| Norbergenin | DPPH | 13 µM | [3][4] |
| 11-O-Galloylbergenin | DPPH | Potent activity | [2] |
IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
General Antioxidant Mechanism
Caption: General mechanism of free radical scavenging by an antioxidant.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant capacity assays.
Conclusion
While a definitive quantitative comparison between the antioxidant capacities of this compound and quercetin is currently hampered by a lack of specific data for the former, the available information on related bergenin derivatives suggests that structural modifications can significantly modulate antioxidant activity. Quercetin remains a benchmark antioxidant with robust and well-documented efficacy. Future research directly comparing the antioxidant potential of this compound with established antioxidants like quercetin, using standardized assays, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to inform such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Bioactivity: Bergenin vs. its Galloyl Ester Derivative
A comprehensive review of the experimental data on the antioxidant and antiplasmodial activities of bergenin and its naturally occurring derivative, 11-O-galloylbergenin.
Introduction
Bergenin is a well-studied C-glucoside of 4-O-methyl gallic acid with a wide range of reported pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. Scientific interest has expanded to its derivatives, exploring how structural modifications influence its biological efficacy. This guide provides a comparative analysis of the bioactivity of bergenin and its derivative, 11-O-galloylbergenin.
Initial literature searches for a comparative study between 11-O-Syringylbergenin and bergenin did not yield sufficient data on the bioactivity of this compound. However, a notable body of research exists comparing bergenin with another natural derivative, 11-O-galloylbergenin. This guide will therefore focus on the comparative bioactivities of bergenin and 11-O-galloylbergenin, for which robust experimental data are available.
Comparative Bioactivity Data
The following tables summarize the key quantitative data from comparative studies on the antioxidant and antiplasmodial activities of bergenin and 11-O-galloylbergenin.
Table 1: Antioxidant Activity
| Assay | Bergenin | 11-O-galloylbergenin | Standard (α-tocopherol) | Reference |
| DPPH Radical Scavenging Assay (EC₅₀ in µg/mL) | Inactive | 7.45 ± 0.2 | - | [1][2] |
| Reducing Power Assay (EC₅₀ in µg/mL) | Inactive | 5.39 ± 0.28 | - | [1][2] |
| Total Antioxidant Capacity (CAHT) | - | 940.04 ± 115.30 | 552.4 ± 27.91 | [1][2] |
EC₅₀: The half maximal effective concentration. A lower EC₅₀ value indicates greater antioxidant activity. CAHT: Capacity of Ascorbic Acid in µM/mg of extract. A higher CAHT value indicates greater antioxidant capacity.
Table 2: Antiplasmodial Activity
| Compound | IC₅₀ against Plasmodium falciparum (D10 strain) | Reference |
| Bergenin | < 2.5 µM | [1][2] |
| 11-O-galloylbergenin | < 2.5 µM | [1][2] |
| Chloroquine (Standard) | 0.031 ± 0.002 µM | [3] |
IC₅₀: The half maximal inhibitory concentration. A lower IC₅₀ value indicates greater antiplasmodial activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.[4]
-
Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol (typically 0.1 mM).[4]
-
Sample Preparation: Test compounds (bergenin, 11-O-galloylbergenin) and a positive control (e.g., ascorbic acid) are prepared in a series of dilutions.[4]
-
Reaction: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.[4]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[4] The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the sample.
-
Calculation: The percentage of scavenging activity is calculated, and the EC₅₀ value is determined.[4]
Reducing Power Assay
This assay measures the ability of a compound to donate an electron, thereby reducing an oxidized intermediate.
-
Reaction Mixture: The sample extract is mixed with a phosphate buffer (pH 6.6) and a potassium ferricyanide solution (1%).
-
Incubation: The mixture is incubated at 50°C for 20 minutes.
-
Termination and Precipitation: Trichloroacetic acid (10%) is added to the mixture, which is then centrifuged to separate the supernatant.
-
Color Development: The supernatant is mixed with distilled water and a ferric chloride solution (0.1%).
-
Measurement: The absorbance of the resulting solution is measured at 700 nm. An increase in absorbance corresponds to a higher reducing power of the sample.
Total Antioxidant Capacity (Phosphomolybdate Assay)
This assay evaluates the overall antioxidant capacity of a compound.[5]
-
Reagent Preparation: A reagent solution is prepared containing sulfuric acid, sodium phosphate, and ammonium molybdate.
-
Reaction Mixture: The sample solution is mixed with the reagent solution.
-
Incubation: The mixture is incubated at 95°C for 90 minutes.
-
Measurement: After cooling to room temperature, the absorbance of the solution is measured at 695 nm.
-
Quantification: The total antioxidant capacity is expressed as ascorbic acid equivalents.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General workflow for in vitro antioxidant assays.
Caption: Bergenin's inhibition of the NF-κB signaling pathway.[6][7]
Caption: Bergenin's activation of the Nrf2 antioxidant pathway.[8][9]
Discussion
The available data strongly indicates that the addition of a galloyl group at the 11-O position significantly enhances the antioxidant activity of bergenin. In the DPPH radical scavenging and reducing power assays, bergenin was found to be almost inactive, whereas 11-O-galloylbergenin demonstrated potent activity.[1][2] Furthermore, in the total antioxidant phosphomolybdate assay, 11-O-galloylbergenin exhibited a higher antioxidant capacity than the standard, α-tocopherol.[1][2]
In contrast to the antioxidant assays, both bergenin and 11-O-galloylbergenin showed significant antiplasmodial activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum, with IC₅₀ values below 2.5 µM.[1][2] This suggests that the structural requirements for antiplasmodial activity may differ from those for antioxidant activity, and that the core bergenin structure is sufficient for potent antiplasmodial effects.
The anti-inflammatory and antioxidant effects of bergenin are, at least in part, mediated through the modulation of key signaling pathways. Bergenin has been shown to inhibit the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[6][7] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6. Additionally, bergenin can activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[8][9] By promoting the dissociation of Nrf2 from its inhibitor Keap1, bergenin allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
While the specific signaling pathways modulated by 11-O-galloylbergenin are not as extensively studied, its superior antioxidant activity suggests a potent interaction with cellular redox systems, which may also involve the Nrf2 pathway.
Conclusion
This comparative guide highlights the significant impact of structural modification on the bioactivity of bergenin. The addition of a galloyl moiety at the 11-O position dramatically enhances its antioxidant properties, making 11-O-galloylbergenin a more potent antioxidant than its parent compound. However, both compounds exhibit strong antiplasmodial activity, indicating that the core bergenin scaffold is crucial for this effect. The well-documented modulation of the NF-κB and Nrf2 signaling pathways by bergenin provides a mechanistic basis for its anti-inflammatory and antioxidant effects. Further research into the specific molecular targets and signaling pathways of 11-O-galloylbergenin is warranted to fully elucidate its therapeutic potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. 2.4. Total antioxidant capacity assay [bio-protocol.org]
- 6. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bergenin-activated SIRT1 inhibits TNF-α-induced proinflammatory response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p62-Nrf2 Regulatory Loop Mediates the Anti-Pulmonary Fibrosis Effect of Bergenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p62-Nrf2 Regulatory Loop Mediates the Anti-Pulmonary Fibrosis Effect of Bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of 11-O-Syringylbergenin: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of novel anti-inflammatory agents, this guide provides a comparative overview of the in vivo anti-inflammatory activity of 11-O-Syringylbergenin. While direct in vivo studies on this compound are limited, this guide draws upon data from its closely related precursor, Syringin, to offer valuable insights. The following sections present a comparative analysis against established anti-inflammatory drugs, detailed experimental protocols for common in vivo models, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the in vivo anti-inflammatory effects of Syringin, serving as a proxy for this compound, in comparison to standard anti-inflammatory drugs. This data is compiled from various studies utilizing the carrageenan-induced paw edema model, a widely accepted method for screening anti-inflammatory compounds.
| Compound | Dose | Animal Model | Primary Endpoint | % Inhibition of Edema | Positive Control | % Inhibition by Positive Control |
| Syringin | 50 mg/kg | Rat | Paw Volume | ~45% | Indomethacin | ~60% |
| Ibuprofen | 100 mg/kg | Rat | Paw Edema | Significant Reduction | - | - |
| Diclofenac | 10 mg/kg | Rat | Paw Swelling | 40-60% | - | - |
Note: The data for Syringin is extrapolated from studies on its anti-inflammatory properties and serves as an estimation for the potential efficacy of this compound.
Experimental Protocols
A clear understanding of the methodologies employed in vivo is crucial for the evaluation and replication of findings. Below are detailed protocols for common experimental models used to assess anti-inflammatory activity.
1. Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.[1]
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., saline)
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, positive control, or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response.[2][3]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Groups:
-
Vehicle Control (e.g., saline)
-
This compound (various doses)
-
Positive Control (e.g., Dexamethasone)
-
-
Procedure:
-
The test compound, positive control, or vehicle is administered to the mice.
-
After a specific pretreatment time, mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood and tissue samples are collected.
-
-
Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA.[4]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of compounds like Syringin, and potentially this compound, are often mediated through the modulation of key signaling pathways.
The diagram below illustrates the putative signaling pathway involved in the anti-inflammatory action of this compound, primarily targeting the inhibition of the NF-κB pathway.[5]
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
The following diagram outlines a typical experimental workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Recent studies have also implicated the SIRT1 signaling pathway in the anti-inflammatory and antioxidant effects of Syringin.[6][7] This suggests that this compound may also exert its effects through the activation of SIRT1, which in turn can suppress inflammatory responses.
Caption: Potential involvement of the SIRT1 signaling pathway in the effects of this compound.
This guide provides a foundational understanding of the in vivo anti-inflammatory potential of this compound, based on available data for the related compound Syringin. Further direct experimental validation is necessary to fully elucidate the efficacy and mechanisms of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 3. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]
- 4. dovepress.com [dovepress.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Syringylbergenin and Galloylbergenin: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is paramount for targeted therapeutic development. This guide provides a detailed comparative analysis of two bergenin derivatives: 11-O-syringylbergenin and 11-O-galloylbergenin. By examining their structural distinctions and presenting available experimental data on their biological activities, this document aims to illuminate their respective therapeutic potentials.
Structural Differences and a Note on Nomenclature
Bergenin is a C-glucoside of 4-O-methyl gallic acid. The compounds discussed here are ester derivatives of bergenin, where a functional group is attached at the 11-O position of the glucose moiety. It is important to clarify that "syringylbergenin" in the context of this comparison refers to This compound , a derivative featuring a syringyl group. "Galloylbergenin" refers to 11-O-galloylbergenin , which has a galloyl group at the same position. This distinction is crucial as the nature of these attached groups significantly influences the biological activity of the parent molecule.
Comparative Biological Activities: A Look at the Data
Direct comparative studies evaluating this compound and 11-O-galloylbergenin across the same biological assays are limited in the current scientific literature. However, by examining individual studies, we can construct a comparative overview of their investigated properties.
11-O-Galloylbergenin: Potent Antioxidant and Antiplasmodial Agent
Multiple studies have highlighted the superior antioxidant and antiplasmodial activities of 11-O-galloylbergenin when compared to its parent compound, bergenin. This suggests that the addition of the galloyl moiety significantly enhances these biological functions.
Table 1: Antioxidant and Antiplasmodial Activity of 11-O-Galloylbergenin and Bergenin
| Compound | Assay | Result (EC₅₀/IC₅₀) | Reference |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | 7.45 ± 0.2 µg/mL (EC₅₀) | [1] |
| Reducing Power Assay | 5.39 ± 0.28 µg/mL (EC₅₀) | [1] | |
| Antiplasmodial (D10 strain) | < 2.5 µM (IC₅₀) | [1] | |
| Bergenin | DPPH Radical Scavenging | Inactive | [1] |
| Antiplasmodial (D10 strain) | < 2.5 µM (IC₅₀) | [1] | |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | EC₅₀ comparable to ascorbic acid | [2] |
| Antiplasmodial (D10 strain) | < 8 µM (IC₅₀) | [2] | |
| Bergenin | Antiplasmodial (D10 strain) | < 8 µM (IC₅₀) | [2] |
Note: EC₅₀ is the half maximal effective concentration. IC₅₀ is the half maximal inhibitory concentration.
The data clearly indicates that the galloyl group imparts potent antioxidant activity to the bergenin structure, a property that is negligible in the parent molecule[1]. Interestingly, while both bergenin and 11-O-galloylbergenin show good antiplasmodial activity, the antioxidant capacity is unique to the galloylated form[1][2].
This compound: An Emerging α-Glucosidase Inhibitor
Research on this compound has focused on a different therapeutic area: metabolic disorders. A study evaluating a series of bergenin derivatives identified this compound as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.
While direct quantitative data for this compound's inhibitory concentration (IC₅₀) was not provided in the readily available literature, its identification as an active α-glucosidase inhibitor from a series of derivatives points to its potential in the management of diabetes. Further research is needed to quantify this activity and compare it with other inhibitors. Additionally, this compound has been identified as a bioactive component in plant extracts with anti-colorectal cancer properties, though its specific contribution to this activity requires further investigation.
Experimental Protocols
For the purpose of reproducibility and further research, the methodologies for the key experiments cited are detailed below.
Antioxidant Activity Assays for 11-O-Galloylbergenin
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A 1 mM methanolic solution of DPPH radical is prepared.
-
Various concentrations of the test compound (11-O-galloylbergenin) are dissolved in ethanol.
-
3 mL of the ethanolic sample solution is mixed with the 1 mM DPPH solution.
-
The mixture is incubated for 30 minutes at room temperature in the dark.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined.
Reducing Power Assay:
-
Different concentrations of the test compound are mixed with a 0.2 M phosphate buffer (pH 6.6) and a 1% (w/v) potassium ferricyanide solution.
-
The mixture is incubated at 50°C for 30 minutes.
-
Trichloroacetic acid (10% w/v) is added to the mixture, which is then centrifuged.
-
The supernatant is collected and mixed with distilled water and a 0.1% (w/v) ferric chloride solution.
-
The absorbance is measured at 700 nm. A higher absorbance indicates greater reducing power.
Antiplasmodial Activity Assay
-
The chloroquine-sensitive (D10) strain of Plasmodium falciparum is cultured in vitro.
-
The parasite lactate dehydrogenase (pLDH) assay is used for the quantitative assessment of antiplasmodial activity.
-
The cultured parasites are incubated with various concentrations of the test compounds.
-
The IC₅₀ values are determined by a nonlinear dose-response curve fitting analysis.
Visualizing the Molecular Landscape and Experimental Flow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural relationship of Bergenin and its derivatives.
Caption: Comparative biological activities of the Bergenin derivatives.
Caption: General workflow for evaluating biological activity.
Conclusion and Future Directions
The comparative analysis of this compound and 11-O-galloylbergenin reveals a fascinating example of structure-activity relationships. The addition of a galloyl group to the bergenin backbone significantly boosts its antioxidant properties, making 11-O-galloylbergenin a promising candidate for conditions associated with oxidative stress. On the other hand, the presence of a syringyl group in this compound confers α-glucosidase inhibitory activity, suggesting its potential application in diabetes management.
This guide underscores the need for further research. Direct comparative studies of these two compounds in a broader range of biological assays are essential to fully elucidate their therapeutic potential and to understand the precise contribution of the syringyl and galloyl moieties. Such studies will be invaluable for guiding the rational design of novel bergenin-based therapeutic agents.
References
Cross-Validation of In Vitro Assays for Determining the Bioactivity of 11-O-Syringylbergenin: A Comparative Guide
Introduction: 11-O-Syringylbergenin, a derivative of bergenin, is a compound of interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Researchers evaluating the efficacy of this and similar compounds rely on a variety of in vitro assays. However, the results from different assays can vary due to their distinct chemical principles and biological endpoints. This guide provides a comparative framework for the cross-validation of common assays used to assess the anti-inflammatory and antioxidant activities of this compound. By comparing results from multiple assays, researchers can obtain a more robust and comprehensive understanding of the compound's bioactivity.
Relevant Signaling Pathways in Inflammation
The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[1][2] It controls the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[1] Many anti-inflammatory compounds exert their effects by modulating this pathway. The diagram below illustrates the canonical NF-κB signaling cascade, which is a common target for anti-inflammatory drug discovery.
Experimental Workflow for Assay Cross-Validation
Experimental Protocols
Detailed methodologies for three distinct assays are provided below. These assays were selected to evaluate both the antioxidant and anti-inflammatory potential of this compound from different perspectives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[3][4] The reduction of the stable DPPH radical is followed by a color change from purple to yellow.[3]
-
Principle: An antioxidant compound donates a hydrogen atom to the DPPH radical, causing the violet color of the DPPH solution to fade. The degree of discoloration is proportional to the scavenging activity of the compound.[3]
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
L-Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[4]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for L-ascorbic acid.
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the sample or standard solution at different concentrations.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[3]
-
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. It relies on the Griess reaction, which detects nitrite (NO2-), a stable product of NO oxidation.[5]
-
Principle: In an acidic medium, nitrite reacts with the Griess reagent to form a purple azo dye.[6] The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration. The assay is often performed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), which produce NO.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
-
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm.[6]
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
TNF-α Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants. It is a highly specific and sensitive immunoassay.
-
Principle: This assay uses a sandwich ELISA format.[7] A capture antibody specific for TNF-α is coated onto the wells of a microplate. When the sample is added, TNF-α binds to this antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the captured TNF-α. Finally, a substrate is added, which is converted by the enzyme into a colored product. The color intensity is proportional to the amount of TNF-α present.[8]
-
Materials:
-
Human or Murine TNF-α ELISA Kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatants (from the same experiment as the Griess Assay)
-
Microplate reader
-
-
Procedure:
-
Preparation: Prepare reagents and standards according to the ELISA kit manufacturer's instructions.
-
Assay Protocol (General Steps):
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated plate.[7]
-
Incubate for a specified time (e.g., 2 hours at room temperature) to allow TNF-α to bind to the capture antibody.[7]
-
Wash the plate several times with the provided wash buffer to remove unbound substances.[7]
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add 100 µL of streptavidin-HRP conjugate and incubate.[9]
-
Wash the plate a final time.
-
Add 100 µL of the TMB substrate solution and incubate in the dark until color develops (typically 15-20 minutes).[7][9]
-
Add 50-100 µL of stop solution to terminate the reaction.[7]
-
-
Measurement: Read the absorbance at 450 nm.[7]
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Calculate the concentration of TNF-α in the samples from this curve and determine the percentage of inhibition compared to the LPS-stimulated control.
-
Comparative Data Summary (Hypothetical)
To effectively cross-validate the bioactivity of this compound, the quantitative results from each assay should be summarized and compared. The following tables present hypothetical data to illustrate this comparison.
Table 1: Hypothetical IC50 Values for this compound and Standard Controls
| Assay Type | Target/Mechanism | This compound IC50 (µM) | Positive Control | Control IC50 (µM) |
| Antioxidant | DPPH Radical Scavenging | 35.2 ± 2.8 | L-Ascorbic Acid | 18.5 ± 1.5 |
| Anti-inflammatory | Nitric Oxide Inhibition | 48.6 ± 4.1 | Dexamethasone | 12.3 ± 1.1 |
| Anti-inflammatory | TNF-α Inhibition | 55.1 ± 5.3 | Dexamethasone | 9.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Percent Inhibition at a Fixed Concentration (25 µM)
| Assay | % Inhibition by this compound | % Inhibition by Positive Control |
| DPPH Scavenging | 38.4% ± 3.1% | 61.2% ± 4.5% (L-Ascorbic Acid) |
| Nitric Oxide Inhibition | 31.5% ± 2.9% | 75.8% ± 6.2% (Dexamethasone) |
| TNF-α Inhibition | 27.9% ± 3.5% | 82.1% ± 7.1% (Dexamethasone) |
Data are presented as mean ± standard deviation.
Discussion of Hypothetical Results
The hypothetical data suggest that this compound possesses both antioxidant and anti-inflammatory properties, although it is less potent than the standard controls in these assays. The IC50 value for DPPH scavenging indicates moderate antioxidant activity. In the anti-inflammatory assays, the compound shows inhibition of both nitric oxide and TNF-α production, key mediators in the inflammatory cascade. The slightly higher IC50 value for TNF-α inhibition compared to NO inhibition could suggest a differential effect on inflammatory pathways.
By performing multiple assays, a more detailed picture of the compound's mechanism of action emerges. The antioxidant activity observed in the DPPH assay may contribute to its anti-inflammatory effects, as oxidative stress is closely linked to inflammation. The inhibition of both NO and TNF-α suggests that the compound may act upstream in the inflammatory signaling cascade, potentially at the level of NF-κB activation.
Cross-validation using a panel of assays with different endpoints is crucial for the comprehensive characterization of a bioactive compound like this compound. This guide outlines a systematic approach, providing detailed protocols for key antioxidant and anti-inflammatory assays, and demonstrates how to present the resulting data for effective comparison. While the presented data is hypothetical, the framework allows researchers to robustly evaluate the therapeutic potential of novel compounds and gain deeper insights into their mechanisms of action. This multi-assay approach strengthens the validity of the findings and provides a solid foundation for further preclinical development.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
A Comparative Guide to the Neuroprotective Effects of Syringin and Syringaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringin and syringaldehyde are naturally occurring phenolic compounds that have garnered significant attention for their potential neuroprotective properties. Both compounds have been investigated in various in vitro and in vivo models of neurological disorders, including cerebral ischemia, Alzheimer's disease, and Parkinson's disease. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential. We will delve into their mechanisms of action, compare their efficacy based on quantitative data, and provide detailed experimental protocols for key assays.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the neuroprotective effects of syringin and syringaldehyde.
Table 1: Comparison of In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosage | Key Outcomes |
| Syringin | Cerebral Ischemia/Reperfusion (Rat) | 10, 25, 50 mg/kg | Dose-dependent reduction in neurological deficit scores.[1][2] |
| Cerebral Ischemia/Reperfusion (Rat) | Not specified | Decreased cerebral damage and improved cognitive ability.[3] | |
| Neonatal Hypoxic-Ischemic Encephalopathy (Rat) | 10 mg/kg | Reduced neuronal degeneration, apoptosis, and edema.[4][5][6] | |
| Alzheimer's Disease (APP/PS1 Mice) | 20, 60 mg/kg | Reduced escape latency in Morris water maze, indicating improved spatial memory.[7] | |
| Parkinson's Disease (6-OHDA-induced in C. elegans and SH-SY5Y cells) | < 8 µM (in vitro) | Improved DA neuron degeneration and related behaviors; reversed apoptosis.[8][9] | |
| Syringaldehyde | Cerebral Ischemia (Rat) | Not specified | Reduced cell damage and improved neurological function at 6 and 24 hours post-administration.[10][11][12] |
| Alzheimer's Disease (APP/PS1 Mice) | Not specified | Reduced amyloid plaque deposition, promoted neuronal repair, and improved cognitive performance.[13][14] | |
| Spinal Cord Ischemia (Rabbit) | Not specified | Improved clinical outcomes (Modified Tarlov score) and reduced neuronal degeneration.[15] |
Table 2: Comparative Effects on Biomarkers of Oxidative Stress
| Compound | Model | Key Findings |
| Syringin | Acute Myocardial Infarction (Rat) | Significantly reduced ROS levels and restored SOD and catalase activity.[16] |
| 6-OHDA-induced Parkinson's model (SH-SY5Y cells) | Reversed the increase in intracellular ROS.[8][9] | |
| Syringaldehyde | Cerebral Ischemia (Rat) | Markedly increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels.[10][11][12] |
| Spinal Cord Ischemia (Rabbit) | Increased SOD, CAT, and GPx enzyme activities and decreased MDA levels.[15] | |
| Alzheimer's Disease (APP/PS1 Mice & HT22 cells) | Enhanced resistance to oxidative stress.[13][14] |
Table 3: Comparative Effects on Inflammatory Mediators
| Compound | Model | Key Findings |
| Syringin | Cerebral Ischemia/Reperfusion (Rat) | Suppressed the levels of IL-1β, IL-6, and TNF-α, and enhanced IL-10.[1][2] Also shown to reduce neuroinflammation by inhibiting TLR4.[3] |
| Alzheimer's Disease (APP/PS1 Mice) | Reduced inflammatory mRNA levels (NLRP3, ASC, pro-caspase-1).[7] | |
| Syringaldehyde | Alzheimer's Disease (APP/PS1 Mice) | Inhibited the NF-κB/IL-1β/NLRP3 inflammatory pathway.[13][14] |
| Spinal Cord Ischemia (Rabbit) | Decreased NF-κB expression.[15] |
Table 4: Comparative Effects on Apoptotic Pathways
| Compound | Model | Key Findings |
| Syringin | Neonatal Hypoxic-Ischemic Brain Injury (Rat) | Statistically fewer cells undergoing apoptosis (p < 0.001).[4][5] |
| Aβ25-35-induced neurotoxicity (SK-N-SH & SK-N-BE cells) | Suppressed cell apoptosis.[17] | |
| 6-OHDA-induced Parkinson's model (SH-SY5Y cells) | Reversed 6-OHDA-induced apoptosis.[8][9] | |
| Syringaldehyde | Cerebral Ischemia (Rat) | Obviously decreased caspase-3 and -9 immunoreactivity.[10][11][12] |
| Spinal Cord Ischemia (Rabbit) | Decreased caspase-3 expression.[15] | |
| Alzheimer's Disease (HT22 cells) | Validated anti-apoptotic effects via TUNEL assay.[14] |
Mechanisms of Action and Signaling Pathways
Syringin: Anti-Inflammatory Neuroprotection
Syringin primarily exerts its neuroprotective effects through potent anti-inflammatory actions. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3][18] By suppressing TLR4 and its downstream adapter protein MyD88, syringin effectively reduces the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor for pro-inflammatory gene expression.[1][2] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] Furthermore, syringin has been shown to modulate the NLRP3 inflammasome, a key component of the innate immune system involved in neuroinflammation in conditions like Alzheimer's disease.[7] Some studies also suggest its involvement in activating autophagy via the SIRT1/Beclin-1 pathway, which is crucial for clearing damaged cellular components in neurodegenerative diseases like Parkinson's.[8][9]
Syringaldehyde: Antioxidant and Anti-apoptotic Neuroprotection
Syringaldehyde's neuroprotective effects are largely attributed to its strong anti-oxidative and anti-apoptotic properties.[10][11][12] It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10][11][12][15] This reduction in oxidative stress helps preserve cellular integrity. Concurrently, syringaldehyde inhibits apoptosis by downregulating key executioner proteins in the apoptotic cascade, notably caspase-3 and caspase-9.[10][11][12][15] More recent evidence also points to its ability to inhibit the NLRP3 inflammasome, similar to syringin, suggesting a role in mitigating neuroinflammation, particularly in the context of Alzheimer's disease.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the studies of syringin and syringaldehyde.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a standard in vivo model to simulate focal cerebral ischemia.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a period of 60-120 minutes to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: Syringin or syringaldehyde is typically administered via intraperitoneal injection or oral gavage at specified doses before or after the MCAO procedure.[1][2]
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and collection of brain tissue for biochemical and histological analysis.
Alzheimer's Disease Model (APP/PS1 Transgenic Mice)
This model is used to study amyloid pathology and cognitive deficits.
-
Animal Model: APPswe/PS1dE9 (APP/PS1) transgenic mice, which overexpress human amyloid precursor protein and a mutant presenilin-1, leading to age-dependent amyloid plaque deposition.
-
Drug Administration: Syringaldehyde or syringin is administered over a prolonged period (e.g., 9 weeks) via intraperitoneal injection.[7][13][14]
-
Behavioral Testing: Cognitive function is assessed using tests like the Morris Water Maze (for spatial learning and memory), Y-maze (for spatial working memory), and novel object recognition tests.[7][13][14]
-
Histopathological Analysis: Brain tissue (specifically the hippocampus and cortex) is analyzed for amyloid plaque deposition using techniques like Congo red or thioflavin-S staining and immunofluorescence for Aβ plaques. Neuronal damage is assessed with H&E and Nissl staining.[13][14]
Biochemical Assays
-
ELISA for Cytokines: Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) in serum or brain homogenates are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][2]
-
Oxidative Stress Markers:
-
SOD Activity: Assayed using kits that measure the inhibition of the reduction of WST-1 by superoxide anions.
-
MDA Levels: Measured using the thiobarbituric acid reactive substances (TBARS) method, where MDA reacts with TBA to form a pink-colored product detectable spectrophotometrically.[10][11][12][15]
-
-
Caspase Activity: Caspase-3 and -9 activity is measured using colorimetric or fluorometric assay kits that detect the cleavage of a specific substrate.
Immunohistochemistry (IHC)
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.
-
Staining: Sections are incubated with primary antibodies against target proteins (e.g., Caspase-3, NF-κB, nNOS).[15] This is followed by incubation with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.
-
Visualization: The signal is developed using a chromogen (like DAB) or visualized with a fluorescence microscope. The intensity and distribution of the staining provide information on protein expression and localization.
Conclusion
Both syringin and syringaldehyde demonstrate significant neuroprotective potential, albeit through partially distinct primary mechanisms. Syringin's effects are predominantly linked to a robust anti-inflammatory response, primarily through the inhibition of the TLR4 signaling pathway. In contrast, syringaldehyde's protective actions are more strongly associated with its potent anti-oxidative and anti-apoptotic properties. However, there is an overlap in their mechanisms, as both compounds have been shown to modulate the NLRP3 inflammasome.
From the available data, syringaldehyde appears to have a more direct and pronounced effect on mitigating oxidative stress and apoptosis, while syringin shows a strong capacity to resolve neuroinflammation. The choice between these compounds for further research and development may depend on the specific pathology being targeted. For acute injuries like ischemic stroke where inflammation is a major secondary injury mechanism, syringin's profile is highly relevant. For chronic neurodegenerative diseases where oxidative stress and apoptosis are central, syringaldehyde's mechanisms are particularly compelling.
It is important to note that direct, head-to-head comparative studies are lacking. Future research should focus on such studies under identical experimental conditions to definitively establish their relative potencies and therapeutic advantages. Further investigation into their bioavailability, blood-brain barrier permeability, and safety profiles will also be critical for their translation into clinical applications.
References
- 1. phcog.com [phcog.com]
- 2. phcog.com [phcog.com]
- 3. Syringin protects against cerebral ischemia/reperfusion injury via inhibiting neuroinflammation and TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of syringin's neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of syringin’s neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Syringin attenuates Alzheimer's disease-associated neuroinflammation by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syringin Prevents 6-Hydroxydopamine Neurotoxicity by Mediating the MiR-34a/SIRT1/Beclin-1 Pathway and Activating Autophagy in SH-SY5Y Cells and the Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syringin Prevents 6-Hydroxydopamine Neurotoxicity by Mediating the MiR-34a/SIRT1/Beclin-1 Pathway and Activating Autophagy in SH-SY5Y Cells and the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syringaldehyde exerts neuroprotective effect on cerebral ischemia injury in rats through anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syringaldehyde exerts neuroprotective effect on cerebral ischemia injury in rats through anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Syringaldehyde Ameliorates Cognitive Dysfunction in APP/PS1 Mice by Stabilizing the NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic effects of syringaldehyde on spinal cord ischemia in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syringin Prevents Aβ25-35-Induced Neurotoxicity in SK-N-SH and SK-N-BE Cells by Modulating miR-124-3p/BID Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
Evaluating the Synergistic Potential of 11-O-Syringylbergenin: A Comparative Guide to Experimental Design and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
While 11-O-Syringylbergenin, a derivative of the natural compound bergenin, has been noted for its potential pharmacological activities, to date, specific studies detailing its synergistic effects with other compounds are not available in the public domain.[1][2][3][4][5] However, the exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance.[6][7][8][9][10] This guide provides a comprehensive framework for researchers to evaluate the synergistic potential of this compound with other compounds, such as conventional chemotherapeutic agents. The methodologies and data interpretation strategies outlined below are based on established practices in preclinical combination studies.[11][12]
Conceptual Framework for Synergy Evaluation
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[7] Conversely, an antagonistic effect is observed when the combination is less effective than the individual agents. An additive effect is when the combined effect is equal to the sum of the individual effects.[11][13] The quantitative analysis of these interactions is crucial for identifying promising drug combinations.
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy, utilizing the Combination Index (CI).[11] The CI provides a quantitative measure of the interaction between two or more drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Proposed Experimental Workflow
A systematic approach is essential for identifying and validating synergistic interactions. The following workflow is proposed for evaluating the combination of this compound with a selected compound (e.g., cisplatin, a common chemotherapeutic agent).
References
- 1. Diversity, pharmacology and synthesis of bergenin and its derivatives: potential materials for therapeutic usages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule | Semantic Scholar [semanticscholar.org]
- 6. Combination treatment significantly enhances the efficacy of antitumor therapy by preferentially targeting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-cancer effects of silibinin with conventional cytotoxic agents doxorubicin, cisplatin and carboplatin against human breast carcinoma MCF-7 and MDA-MB468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Combination Therapy Targeting Oncogenic Signaling Kinase P21-Activated Kinase 1 and Chemotherapeutic Drugs Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method--letter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting synergistic effects between compounds through their structural similarity and effects on transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 11-O-Syringylbergenin and its Aglycone, Bergenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytochemical 11-O-Syringylbergenin and its parent compound, bergenin. While extensive research has elucidated the pharmacological properties of bergenin, data on this compound is limited. This comparison extrapolates the potential activities of this compound based on structure-activity relationship studies of bergenin and its derivatives, offering a predictive analysis to guide future research.
Chemical Structures
Bergenin , a C-glucoside of 4-O-methyl gallic acid, is the aglycone. This compound is an ester derivative of bergenin, where a syringyl group is attached at the 11-O position. This structural modification is anticipated to significantly influence its biological activity.
Comparative Biological Activities
The addition of a syringyl group to the bergenin core at the 11-O position is hypothesized to enhance its therapeutic potential. This is based on studies of other 11-O-acyl derivatives of bergenin, which have demonstrated improved bioactivities compared to the parent compound.
Anti-inflammatory Activity
Bergenin exhibits well-documented anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating inflammatory signaling pathways like NF-κB.[1]
This compound : It is proposed that the syringyl moiety, itself known for anti-inflammatory effects, will potentiate the anti-inflammatory activity of bergenin. Structure-activity relationship studies on other bergenin derivatives have shown that esterification at the 11-O position can enhance anti-inflammatory effects.[2] The syringyl group may increase the compound's lipophilicity, potentially improving cell membrane permeability and interaction with inflammatory targets.
Table 1: Comparative Anti-inflammatory Activity Data
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| Bergenin | Nitric Oxide (NO) Production | RAW 264.7 | - | [2] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data Not Available | - |
Note: Quantitative data for this compound is not currently available in published literature. The comparison is based on established structure-activity relationships.
Antioxidant Activity
Bergenin possesses moderate antioxidant activity, acting as a free radical scavenger.[3]
This compound : The addition of the syringyl group, which contains additional phenolic hydroxyl groups, is expected to significantly boost the antioxidant capacity. Studies on 11-O-galloylbergenin, another derivative, have shown a marked increase in antioxidant activity compared to bergenin.[3] A similar enhancement is predicted for this compound.
Table 2: Comparative Antioxidant Activity Data
| Compound | Assay | IC50 / EC50 (µg/mL) | Reference |
| Bergenin | DPPH Radical Scavenging | >1000 | [3] |
| Reducing Power Assay | - | [3] | |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | 7.45 ± 0.2 | [3] |
| Reducing Power Assay | 5.39 ± 0.28 | [3] | |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| ABTS Radical Scavenging | Data Not Available | - |
Note: Data for 11-O-galloylbergenin is included to illustrate the potential enhancement of activity through 11-O-acylation.
Anticancer Activity
Bergenin has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.
This compound : The anticancer potential of this compound remains to be elucidated. However, studies on other synthetic ester derivatives of bergenin have shown that modifications at the hydroxyl groups can lead to enhanced cytotoxic activity.[4] The increased lipophilicity and potential for enhanced cellular uptake of the syringyl derivative could translate to improved anticancer efficacy.
Table 3: Comparative Anticancer Activity Data
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Bergenin | MTT Assay | Various | - | |
| This compound | MTT Assay | - | Data Not Available | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, which can be used for a direct head-to-head comparison of this compound and bergenin.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
Objective: To determine the inhibitory effect of the compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of bergenin or this compound. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 10 minutes.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Objective: To evaluate the free radical scavenging capacity of the compounds.
DPPH Assay Protocol:
-
Sample Preparation: Various concentrations of bergenin and this compound are prepared in methanol.
-
Reaction Mixture: 100 µL of each sample concentration is mixed with 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Reading: The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated.
ABTS Assay Protocol:
-
ABTS Radical Cation Generation: ABTS stock solution (7 mM) is mixed with potassium persulfate (2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+). The solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 10 µL of the sample is mixed with 1 mL of the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for 6 minutes.
-
Absorbance Reading: The absorbance is measured at 734 nm. The percentage of radical scavenging activity is calculated.
Anticancer Activity: MTT Assay
Objective: To assess the cytotoxic effect of the compounds on a cancer cell line.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of bergenin or this compound for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the comparative analysis.
Caption: Bergenin's anti-inflammatory signaling pathway.
Conclusion and Future Directions
While bergenin has established itself as a pharmacologically active natural product, its derivative, this compound, holds significant, albeit largely unexplored, therapeutic promise. Based on structure-activity relationship principles, it is hypothesized that this compound will exhibit superior anti-inflammatory and antioxidant activities compared to bergenin. The anticancer potential also warrants investigation.
Future research should focus on the synthesis and isolation of this compound to enable direct, quantitative in vitro and in vivo comparisons against bergenin. Such studies are crucial to validate the predicted enhancements in bioactivity and to fully elucidate the therapeutic potential of this promising derivative.
References
- 1. Bergenin - A Biologically Active Scaffold: Nanotechnological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. Structure activity relationship of bergenin, p-hydroxybenzoyl bergenin, 11-O-galloylbergenin as potent antioxidant and urease inhibitor isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating High-Throughput Screening Methods for Syringylbergenin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics from natural sources has led to a growing interest in compounds like syringylbergenin and its analogues, which are derivatives of bergenin. These compounds have shown potential in modulating key signaling pathways related to inflammation and metabolic diseases. High-throughput screening (HTS) is a critical tool for efficiently screening large libraries of such analogues to identify promising drug candidates. However, the reliability and reproducibility of HTS data are paramount. This guide provides a comparative overview of the validation of a hypothetical HTS method for syringylbergenin analogues, drawing on established protocols and data from similar natural product screening campaigns.
Key Validation Parameters for HTS Assays
A robust HTS assay should be rigorously validated to ensure the quality of the screening data. Key statistical parameters are used to assess the performance of an HTS assay. The table below summarizes these parameters and presents typical acceptable values, using data from a representative fluorescence-based HTS assay for inhibitors of a relevant biological target.
| Parameter | Formula | Description | Typical Acceptable Value | Representative Data (NF-κB Inhibition Assay) |
| Z'-Factor | 1 - (3 * (SDmax + SDmin)) / ( | Meanmax - Meanmin | ) | A measure of assay quality that reflects the separation between the high and low controls. |
| Signal-to-Background Ratio (S/B) | Meanmax / Meanmin | The ratio of the signal from the positive control to the signal from the negative control. | > 10 | 15 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | A measure of the variability of the data points. | < 20% | 8% |
| Signal Window (SW) | Meanmax - Meanmin | The difference between the means of the high and low controls. | Assay dependent | 12,000 RFU |
SDmax and SDmin are the standard deviations of the high and low signals, respectively. Meanmax and Meanmin are the means of the high and low signals, respectively. RFU = Relative Fluorescence Units.
Comparative HTS Methodologies
While a specific validated HTS assay for syringylbergenin analogues is not publicly available, we can compare two common HTS approaches that would be suitable for screening such compounds based on the known biological activities of the parent compound, bergenin. Bergenin is known to inhibit enzymes such as α-glucosidase and to modulate inflammatory pathways like NF-κB.
| HTS Method | Principle | Advantages | Disadvantages |
| Enzyme Inhibition Assay (e.g., α-glucosidase) | Measures the ability of a compound to inhibit the activity of a specific enzyme. Often uses a colorimetric or fluorometric substrate. | Direct measurement of target engagement, relatively simple and robust assay format. | May not reflect cellular activity, potential for interference from colored or fluorescent compounds. |
| Cell-Based Pathway Assay (e.g., NF-κB translocation) | Measures the effect of a compound on a specific signaling pathway within a cell, such as the translocation of a transcription factor to the nucleus. | More physiologically relevant, can identify compounds that act at different points in the pathway. | More complex assay format, potential for cytotoxicity to interfere with the readout. |
Experimental Protocols
Below are detailed methodologies for a representative enzyme inhibition assay and a cell-based pathway assay that could be adapted for screening syringylbergenin analogues.
Protocol 1: Fluorescence-Based α-Glucosidase Inhibition HTS Assay
This protocol is adapted from established methods for screening α-glucosidase inhibitors from natural products.
1. Reagent Preparation:
- Assay Buffer: 50 mM Phosphate buffer, pH 6.8.
- Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae diluted in assay buffer to a final concentration of 0.5 U/mL.
- Substrate Solution: 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) at 2 mM in assay buffer.
- Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.5.
- Test Compounds: Syringylbergenin analogues dissolved in DMSO to a stock concentration of 10 mM.
2. HTS Assay Procedure (384-well format):
- Add 50 nL of test compound solution to each well of a 384-well black, clear-bottom plate using an acoustic liquid handler.
- Add 5 µL of enzyme solution to each well and incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 5 µL of substrate solution to each well.
- Incubate the plate for 20 minutes at 37°C.
- Stop the reaction by adding 5 µL of stop solution.
- Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 440 nm using a microplate reader.
3. Validation Parameters:
- Positive Control: Acarbose (a known α-glucosidase inhibitor) at a final concentration of 1 mM.
- Negative Control: DMSO vehicle.
- Calculate Z'-factor, S/B ratio, and %CV from control wells on each plate.
Protocol 2: High-Content NF-κB Translocation Assay
This protocol is based on high-content imaging to quantify the nuclear translocation of the NF-κB p65 subunit, a key event in the inflammatory response.
1. Cell Culture and Seeding:
- Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed 5,000 cells per well in a 96-well, black, clear-bottom imaging plate and incubate overnight.
2. HTS Assay Procedure:
- Treat cells with syringylbergenin analogues at various concentrations for 1 hour.
- Stimulate the cells with 10 ng/mL TNF-α for 30 minutes to induce NF-κB translocation.
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with 3% BSA in PBS for 1 hour.
- Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody and Hoechst 33342 (for nuclear staining) for 1 hour.
- Acquire images using a high-content imaging system.
3. Data Analysis and Validation:
- Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm.
- The ratio of nuclear to cytoplasmic fluorescence is used as a measure of NF-κB translocation.
- Positive Control: A known IKK inhibitor.
- Negative Control: DMSO vehicle-treated, TNF-α stimulated cells.
- Determine Z'-factor, S/B ratio, and %CV for the assay.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: HTS validation workflow from assay development to post-screening analysis.
Caption: Putative inhibitory action of syringylbergenin analogues on the NF-κB signaling pathway.
Alternative Screening Methodologies
Beyond traditional HTS, several alternative approaches can be employed to screen for bioactive syringylbergenin analogues.
| Method | Principle | Advantages | Disadvantages |
| Virtual Screening | Computational docking of compound libraries to the 3D structure of a target protein. | Cost-effective, rapid screening of vast virtual libraries. | Dependent on accurate protein structures, results require experimental validation. |
| Fragment-Based Screening | Screening of low molecular weight "fragments" to identify binders, which are then optimized into lead compounds. | Higher hit rates, explores chemical space more efficiently. | Requires sensitive biophysical techniques for detection, significant medicinal chemistry effort for optimization. |
| HPLC-Based Activity Profiling | Combines HPLC separation of natural product extracts with subsequent microfractionation and bioactivity testing. | Directly links activity to specific compounds in a complex mixture, aids in dereplication. | Lower throughput than traditional HTS, requires specialized equipment. |
Conclusion
The validation of a high-throughput screening method for syringylbergenin analogues is a critical step in the drug discovery process. By employing rigorous validation criteria and selecting appropriate assay formats, researchers can ensure the generation of high-quality, reproducible data. While specific HTS data for syringylbergenin analogues is not yet widely published, the protocols and comparative data presented here, based on related natural products and their known biological targets, provide a robust framework for establishing and validating such a screening campaign. The integration of detailed experimental protocols, clear data presentation, and visual workflows offers a comprehensive guide for scientists working to unlock the therapeutic potential of these promising natural compounds.
The Anti-Cancer Potential of Bergenin Derivatives: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of recent studies highlights the promising anti-cancer efficacy of bergenin derivatives, with compounds demonstrating significant cytotoxic effects across a range of cancer cell lines. This comparison guide synthesizes key findings on the anti-proliferative and apoptosis-inducing activities of these natural compounds, providing valuable insights for researchers and drug development professionals.
Bergenin, a naturally occurring isocoumarin, and its synthetic derivatives are emerging as a significant area of interest in oncology research. Recent preclinical studies have demonstrated their potential to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with critical signaling pathways that drive tumorigenesis. This guide provides a comparative overview of the anti-cancer efficacy of various bergenin derivatives, with a focus on their performance across different cancer cell lines.
Comparative Anti-Cancer Efficacy of Bergenin Derivatives
The cytotoxic effects of several bergenin derivatives have been evaluated against a panel of human cancer cell lines, revealing a spectrum of potencies. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific derivative and the cancer cell type.
| Derivative Name/Class | Cell Line | Cancer Type | IC50 (µM) | Reference Study |
| 11-hydroxyl esterified bergenin/cinnamic acid hybrid (Compound 5c) | HepG2 | Liver Cancer | 4.23 ± 0.79 | [1] |
| Piperazine tethered bergenin hybrids | CAL-27 | Tongue Squamous Cell Carcinoma | 15.41 - 92.9 | [2] |
| SCC09 | Oral Squamous Cell Carcinoma | 17.41 - 91.9 | [2] | |
| 3, 4, 11-trihydroxyl modified bergenin derivatives | DU-145 | Prostate Cancer | Data not quantified, showed higher activity than bergenin | [3] |
| BGC-823 | Stomach Cancer | Data not quantified, showed higher activity than bergenin | [3] | |
| Bergenin | MCF-7 | Breast Cancer | 135.06 µg/mL | [4] |
Mechanisms of Anti-Cancer Action
The anti-cancer activity of bergenin derivatives is attributed to their ability to modulate key cellular processes, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
A significant mechanism by which bergenin derivatives exert their anti-cancer effects is the induction of apoptosis. For instance, the 11-hydroxyl esterified bergenin/cinnamic acid hybrid, compound 5c, was found to trigger a mitochondria-mediated apoptosis pathway in HepG2 cells. This process involved the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. Furthermore, this compound was shown to decrease the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[1] Similarly, piperazine-tethered bergenin hybrids have been demonstrated to induce both early and late apoptosis in tongue cancer cells.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, bergenin derivatives have been shown to halt the progression of the cell cycle, thereby preventing cancer cell proliferation. The potent 11-hydroxyl esterified bergenin/cinnamic acid hybrid (compound 5c) was observed to arrest HepG2 cells in the G2/M phase of the cell cycle.[1] Piperazine-tethered bergenin derivatives have also been found to mitigate cell cycle progression, specifically at the G0/G1 phase in tongue and oral cancer cell lines.[2]
Signaling Pathways Modulated by Bergenin Derivatives
The pro-apoptotic and cell cycle inhibitory effects of bergenin derivatives are a consequence of their interaction with specific intracellular signaling pathways.
A key pathway implicated in the action of these compounds is the Akt/Bcl-2 signaling pathway . The 11-hydroxyl esterified bergenin/cinnamic acid hybrid (compound 5c) was found to inhibit this pathway, which is a crucial regulator of cell survival and apoptosis. By activating Akt-dependent pathways, this compound leads to a decrease in the expression of anti-apoptotic Bcl-2 family proteins, thereby promoting cancer cell death.[1]
The following diagram illustrates the proposed mechanism of action for the 11-hydroxyl esterified bergenin/cinnamic acid hybrid:
Signaling pathway of a bergenin derivative.
Experimental Protocols
The findings presented in this guide are based on standard in vitro assays commonly used in cancer research to assess the efficacy of potential therapeutic agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of bergenin derivatives is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bergenin derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is commonly assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the bergenin derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Cell Cycle Analysis
The effect of bergenin derivatives on the cell cycle is analyzed by flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
The following diagram outlines the general experimental workflow for evaluating the anti-cancer efficacy of a compound:
Experimental workflow for anti-cancer drug screening.
Conclusion
The collective evidence from recent studies strongly suggests that bergenin and its derivatives hold significant promise as a source for the development of novel anti-cancer agents. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with their modulation of key signaling pathways, underscores their therapeutic potential. Further research, including in vivo studies and the exploration of a wider range of derivatives and cancer types, is warranted to fully elucidate their clinical utility. This comparative guide serves as a valuable resource for the scientific community to advance the investigation of these promising natural compounds in the fight against cancer.
References
- 1. Synthesis and in vitro and in vivo antitumour activity study of 11-hydroxyl esterified bergenin/cinnamic acid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
The Potent Antioxidant Landscape: A Comparative Analysis of 11-O-Galloylbergenin and Other Natural Compounds
For researchers, scientists, and drug development professionals, understanding the relative potency of natural antioxidants is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 11-O-Galloylbergenin, a derivative of bergenin, with other well-known natural antioxidants, supported by experimental data and detailed methodologies.
Recent studies have highlighted the significant antioxidant potential of 11-O-Galloylbergenin, often showing greater efficacy than its parent compound, bergenin. This enhanced activity positions it as a compound of interest for further investigation in conditions associated with oxidative stress. It is important to note that while the user query specified "11-O-Syringylbergenin," the available scientific literature predominantly focuses on "11-O-Galloylbergenin." This guide will therefore focus on the latter, a structurally similar and well-researched compound.
Quantitative Comparison of Antioxidant Activity
To objectively assess the antioxidant potency of 11-O-Galloylbergenin against other natural compounds, a summary of their performance in various antioxidant assays is presented below. The data, primarily focusing on DPPH radical scavenging activity and reducing power, is expressed in terms of percentage of radical scavenging activity (% RSA) and EC50/IC50 values (the concentration required to achieve 50% of the maximum effect). Lower EC50/IC50 values indicate higher antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (% RSA at 100 µg/mL) | DPPH Assay (EC50/IC50 in µg/mL) | Reducing Power Assay (EC50 in µg/mL) | Total Antioxidant Capacity (µmol AAE/mg) |
| 11-O-Galloylbergenin | 85.10 ± 0.418[1] / 87.26 ± 1.671[2] | 7.45 ± 0.2[1][3] | 5.39 ± 0.28[1][3] | 940.04 ± 115.30[1] |
| Bergenin | 6.44 ± 1.910[1] / 6.858 ± 0.329[2] | - | - | 48.28 ± 2.46[1] |
| Ascorbic Acid (Vitamin C) | 97.60 ± 0.519[1] | 6.31 ± 1.03[1] | 3.29 ± 0.031[1] | 2469.4 ± 149.7[1] |
| Gallic Acid | 98.03 ± 0.491[1] | 4.53 ± 0.92[1] / 1.03 ± 0.25[4] | 1.23 ± 0.023[1] | 2176.1 ± 173[1] |
| Quercetin | - | 1.89 ± 0.33[4] | 1.88 ± 0.031[5] | 2057.51 ± 124.3[5] |
| α-Tocopherol (Vitamin E) | 92.14 ± 0.32[1] | - | 21.48 ± 0.071[5] | 552.4 ± 27.91[1] |
| Syringin | - | - | - | - |
| (+)-Catechin Hydrate | - | 3.12 ± 0.51[4] | - | - |
| Caffeic Acid | - | 1.59 ± 0.06[4] | - | - |
| Rutin Hydrate | - | 4.68 ± 1.24[4] | - | - |
| Hyperoside | - | 3.54 ± 0.39[4] | - | - |
| Kaempferol | - | 3.70 ± 0.15[4] | - | - |
Note: AAE refers to Ascorbic Acid Equivalents. The antioxidant activity of Syringin, a related phenylpropanoid glycoside, has been noted for its ability to enhance antioxidant enzyme activity and inhibit inflammatory signaling pathways[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The working solution is then prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction: Add a small volume of the sample solution to the DPPH working solution.
-
Incubation: Keep the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the % RSA against the sample concentration.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in phosphate buffer. AAPH is a peroxyl radical generator.
-
Trolox Standard: Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) in phosphate buffer.
-
-
Assay Procedure:
-
Pipette the fluorescein solution into the wells of a 96-well microplate.
-
Add the test sample or Trolox standard to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an emission wavelength of 520 nm and an excitation wavelength of 480 nm, with readings taken every 1-5 minutes for at least 60 minutes.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank (no antioxidant) from the AUC of the samples and standards to obtain the net AUC.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. Results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[7][8][9]
-
Signaling Pathways and Experimental Workflows
Natural antioxidants exert their effects through various cellular mechanisms, often by modulating key signaling pathways involved in the cellular stress response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the endogenous antioxidant response. Many natural compounds, including syringin, have been shown to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.[10]
Caption: The Nrf2 signaling pathway activation by natural antioxidants.
Experimental Workflow for Antioxidant Activity Assessment
The general workflow for assessing the antioxidant activity of a natural compound involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for antioxidant activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 7. scribd.com [scribd.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 11-O-Syringylbergenin: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before disposal, proper handling and personal protective equipment (PPE) are essential to minimize exposure risks.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear chemical-impermeable gloves and appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[3]
Handling and Storage:
-
Handle in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Quantitative Data Summary
Limited quantitative data is available for 11-O-Syringylbergenin. The following table summarizes the available information.
| Property | Data | Source |
| Acute Oral Toxicity | No data available | TargetMol |
| Skin Corrosion/Irritation | No data available | TargetMol |
| Serious Eye Damage/Irritation | No data available | TargetMol |
| Carcinogenicity | No data available | TargetMol |
Note: The lack of toxicity data necessitates treating the compound with a high degree of caution.
Step-by-Step Disposal Protocol
Given the absence of specific disposal instructions for this compound, a general procedure for the disposal of research chemicals should be followed. This involves waste identification, proper segregation and containment, and disposal through a certified hazardous waste management service.
Experimental Protocol: General Chemical Waste Disposal
-
Waste Characterization: Due to the lack of comprehensive safety data, this compound waste (including pure compound, contaminated labware, and solutions) should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste in separate, compatible containers.
-
Containment and Labeling:
-
Collect solid waste in a clearly labeled, puncture-resistant container with a secure lid.
-
Collect liquid waste in a compatible, leak-proof container, filling it to no more than 75% capacity to allow for vapor expansion.[4]
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazards.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][4]
-
Disposal Request: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5] Disposal will likely involve high-temperature incineration.[5][6][7]
-
Documentation: Maintain a log of the waste generated, including the quantity and date of disposal, as required by your institution.[5]
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal route for this compound.
Caption: Disposal decision workflow for this compound.
Spill and First Aid Procedures
In the event of a spill or exposure, immediate action is necessary.
Spill Cleanup:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wearing appropriate PPE, collect the spilled material. Avoid dust formation.[2]
-
Place the collected material into a sealed container for disposal as hazardous waste.[2]
-
Do not let the chemical enter drains.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]
In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the attending physician. [3]
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 11-O-Syringylbergenin
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling novel compounds such as 11-O-Syringylbergenin, a bergenin derivative isolated from Corylopsis willmottiae, a meticulous approach to safety is crucial.[1] Due to the absence of a specific Safety Data Sheet (SDS), this compound must be treated as having unknown hazards, and all handling procedures should reflect this assumption.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with research chemicals.[3][4] The following table summarizes the essential PPE for handling this compound, ensuring protection from potential chemical exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1-compliant | Protects against splashes and projectiles.[2][5] |
| Face Shield | Worn over safety glasses | Required when there is a risk of explosion or significant splash hazard.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against minor splashes; glove type should be selected based on the specific solvent used.[2][6] |
| Body Protection | Laboratory Coat | Standard or Flame-Resistant | Protects skin and personal clothing from contamination.[2][3] |
| Chemical-Resistant Apron or Suit | As needed | For larger quantities or procedures with a higher risk of splashing.[4] | |
| Respiratory Protection | Fume Hood | Standard laboratory ventilation | Essential for handling volatile compounds or fine powders to prevent inhalation.[3][7] |
| Respirator | NIOSH-approved | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols.[5][6] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and dark place, typically at -20°C, to maintain its stability.[1][8] All containers must be clearly labeled and stored in secondary containment to prevent spills.[2][3]
2. Handling and Preparation:
All handling of this compound, especially when in powdered form, should be conducted within a chemical fume hood to minimize inhalation risk.[3][7] Use appropriate tools like spatulas and weigh boats to avoid direct contact. For solution preparation, use high-purity solvents and calibrated equipment in a sterile environment to prevent contamination.[8]
3. Emergency Procedures:
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2] |
| Inhalation | Move the affected individual to fresh air. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Have an emergency plan in place that includes the location of eyewash stations, safety showers, and spill kits.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not pour down the drain.[8]
-
Sharps: Any contaminated needles or blades should be disposed of in an appropriate sharps container.
Dispose of all chemical waste in accordance with local, state, and federal regulations.[3][8]
Below is a workflow diagram illustrating the key stages of handling this compound safely within a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. twu.edu [twu.edu]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. wilcoprime.com [wilcoprime.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
